molecular formula C10H12Cl2N2O2 B1271010 4-(2,4-Dichlorophenoxy)butanohydrazide CAS No. 131426-24-9

4-(2,4-Dichlorophenoxy)butanohydrazide

Cat. No.: B1271010
CAS No.: 131426-24-9
M. Wt: 263.12 g/mol
InChI Key: RDBMCLKAWBSLHK-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenoxy)butanohydrazide is a chemical of interest in agricultural research, particularly in the study of herbicide metabolism and the development of novel agrochemical formulations. This compound is a derivative of the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), a synthetic auxin that induces uncontrolled growth in susceptible broadleaf plants . Research into related phenoxy compounds, such as 4-(2,4-dichlorophenoxy)butyrate (DPBA), has shown potential for use in controlled-release formulations. For instance, DPBA has been hybridized with zinc-aluminum layered double hydroxides to create nanohybrid materials that allow for the tuned release of the active agent, suggesting a promising application area for advanced delivery systems in agriculture . The mode of action for phenoxy herbicides like 2,4-D involves the mimicry of natural auxin, leading to aberrant growth and plant death in dicots . Furthermore, studies on 2,4-D metabolism in plants like wild radish have identified glucose ester conjugates as major metabolites, indicating that a hydrazide derivative could be a valuable intermediate for synthesizing and studying such metabolic products . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic purposes and is absolutely not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,4-dichlorophenoxy)butanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O2/c11-7-3-4-9(8(12)6-7)16-5-1-2-10(15)14-13/h3-4,6H,1-2,5,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBMCLKAWBSLHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364759
Record name 4-(2,4-dichlorophenoxy)butanohydrazide
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Molecular Weight

263.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131426-24-9
Record name 4-(2,4-dichlorophenoxy)butanohydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2,4-dichlorophenoxy)butanehydrazide
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Foundational & Exploratory

Technical Whitepaper: Chemical Profile & Applications of 4-(2,4-Dichlorophenoxy)butanohydrazide

[1]

Executive Summary

4-(2,4-Dichlorophenoxy)butanohydrazide is a pivotal synthetic scaffold bridging the gap between established phenoxy-auxin herbicides and novel heterocyclic therapeutics.[1] Derived from the herbicide 2,4-DB (4-(2,4-dichlorophenoxy)butyric acid), this hydrazide derivative retains the core lipophilic dichlorophenoxy moiety while introducing a highly reactive nucleophilic hydrazide group (-CONHNH₂).[1] This modification unlocks a diverse chemical space, enabling the synthesis of 1,3,4-oxadiazoles, 1,2,4-triazoles, and acylhydrazones with potential antimicrobial, antiviral, and anticancer properties.[1] This guide serves as a technical manual for researchers utilizing this compound as a building block in drug discovery and agrochemical formulation.

Part 1: Molecular Architecture & Physicochemical Profile[1]

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: 4-(2,4-Dichlorophenoxy)butanehydrazide[1]

  • Parent Scaffold: 2,4-DB (Agrochemical Auxin)[1]

  • Molecular Formula: C₁₀H₁₂Cl₂N₂O₂[1]

  • Molecular Weight: 263.12 g/mol [1]

  • SMILES: Clc1cc(Cl)ccc1OCCCC(=O)NN[1]

Structural Analysis

The molecule consists of three distinct functional domains:

  • Dichlorophenoxy Head: Provides lipophilicity and receptor affinity (auxin binding pockets). The chlorine atoms at positions 2 and 4 are crucial for metabolic stability against ring hydroxylation.

  • Butyric Linker: A three-carbon aliphatic chain that confers flexibility, distinguishing it from the shorter acetic acid derivatives (like 2,4-D).[1] This length often modulates metabolic beta-oxidation rates in plants.[1]

  • Hydrazide Tail: A bidentate nucleophile serving as the "warhead" for further chemical derivatization.

Physicochemical Properties (Predicted & Class-Based)
PropertyValue / DescriptionNote
Physical State Crystalline SolidTypically white to off-white needles upon recrystallization.[1]
Melting Point 100–125 °C (Typical range)Higher than the ethyl ester precursor due to intermolecular H-bonding.[1]
Solubility DMSO, DMF, Hot EthanolPoor solubility in water and non-polar solvents (Hexane).[1]
pKa (Hydrazide) ~3.0–3.5 (Conjugate acid)The terminal nitrogen is weakly basic; the amide nitrogen is acidic.[1]

Part 2: Synthetic Pathways & Experimental Protocols

Synthesis Workflow

The synthesis follows a robust two-step protocol starting from commercially available 2,4-DB.[1] This pathway is preferred for its high yield and purity.

Step 1: Esterification (Activation) [1]
  • Precursor: 4-(2,4-Dichlorophenoxy)butyric acid (2,4-DB).[1][2][3]

  • Reagents: Absolute Ethanol, conc. H₂SO₄ (Catalyst).[1]

  • Mechanism: Fischer Esterification.

  • Protocol: Reflux 2,4-DB in ethanol with catalytic sulfuric acid for 6–8 hours. Neutralize and extract to obtain Ethyl 4-(2,4-dichlorophenoxy)butyrate .

Step 2: Hydrazinolysis (Nucleophilic Acyl Substitution) [1]
  • Reagents: Hydrazine Hydrate (80% or 99%), Ethanol.[1]

  • Mechanism: The hydrazine nucleophile attacks the ester carbonyl, displacing the ethoxy group.

  • Self-Validating Endpoint: The reaction is complete when the oily ester is consumed and the solid hydrazide precipitates upon cooling.

Detailed Experimental Protocol: Synthesis of the Hydrazide

Objective: Produce 10g of 4-(2,4-dichlorophenoxy)butanohydrazide.

  • Charge: In a 250 mL round-bottom flask, dissolve 0.05 mol of Ethyl 4-(2,4-dichlorophenoxy)butyrate in 50 mL of absolute ethanol.

  • Addition: Slowly add 0.15 mol (excess) of Hydrazine Hydrate dropwise with stirring.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1).[1] The ester spot (high Rf) should disappear; a lower Rf spot (hydrazide) will appear.[1]

  • Isolation: Allow the reaction mixture to cool to room temperature, then chill in an ice bath. The product typically crystallizes out.

  • Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 10 mL) to remove excess hydrazine.[1]

  • Recrystallization: Recrystallize from ethanol-water (9:1) to obtain pure white crystals.

  • Characterization: Confirm structure via IR (presence of -NHNH₂ doublet at 3200-3300 cm⁻¹ and C=O amide at 1650 cm⁻¹).[1]

Part 3: Chemical Reactivity & Derivatization

The hydrazide group is a versatile "chemical handle." Below is the reactivity profile for divergent synthesis.

Formation of Schiff Bases (Acylhydrazones)[1]
  • Reaction: Condensation with aromatic aldehydes (Ar-CHO).[1]

  • Conditions: Ethanol reflux, catalytic acetic acid.

  • Application: These derivatives often exhibit enhanced lipophilicity and antimicrobial activity (Azomethine proton -N=CH- is pharmacologically active).[1]

Cyclization to 1,3,4-Oxadiazoles[1]
  • Reagent: Phosphorous Oxychloride (POCl₃) or Thionyl Chloride (SOCl₂).[1]

  • Mechanism: Dehydrative cyclization.

  • Product: 2-Substituted-5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazole.[1]

  • Significance: Oxadiazoles are bioisosteres of amides and esters, offering improved metabolic stability.

Cyclization to 1,2,4-Triazoles[1]
  • Route A (Thiol): React with CS₂/KOH to form the potassium dithiocarbazinate, followed by cyclization with hydrazine to yield the 4-amino-5-mercapto-1,2,4-triazole.[1]

  • Route B (Mannich Base): React with formaldehyde and secondary amines.[1]

Part 4: Visualization of Chemical Space

GStart2,4-DB (Acid)EsterEthyl EsterIntermediateStart->EsterEtOH / H2SO4RefluxTarget4-(2,4-Dichlorophenoxy)butanohydrazideEster->TargetNH2NH2-H2ONucleophilic Sub.SchiffAcylhydrazones(Schiff Bases)Target->SchiffR-CHO / AcOHCondensationOxadiazole1,3,4-Oxadiazoles(Antimicrobial)Target->OxadiazolePOCl3CyclodehydrationTriazole1,2,4-Triazoles(Antifungal)Target->TriazoleCS2 / KOHthen NH2NH2Thiadiazole1,3,4-ThiadiazolesTarget->ThiadiazoleCS2 / H2SO4

Figure 1: Synthetic genealogy of 4-(2,4-dichlorophenoxy)butanohydrazide, illustrating its role as a divergent intermediate for heterocyclic library generation.[1]

Part 5: Biological Relevance & Safety[1]

Biological Potential[1]
  • Auxin Mimicry: Like its parent 2,4-DB, the hydrazide may retain auxin-like activity but with altered transport kinetics due to the loss of the free carboxylic acid.[1]

  • Antimicrobial Scaffold: Hydrazide-hydrazones (Schiff bases) derived from this compound have been investigated for inhibition of S. aureus and E. coli.[1] The mechanism typically involves chelation of metal ions essential for bacterial enzyme function.

  • Pro-Herbicide Activity: In soil or plant tissue, the hydrazide moiety can be hydrolyzed back to the acid (2,4-DB), which then undergoes beta-oxidation to the active herbicide 2,4-D.[1]

Safety & Handling (MSDS Highlights)
  • Hazards: Irritant to eyes, respiratory system, and skin. Potential skin sensitizer.

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

  • Storage: Store in a cool, dry place. Hydrazides can oxidize slowly over time; keep the container tightly sealed.

  • Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber (contains Nitrogen and Chlorine).

References

  • Parent Compound Data (2,4-DB): National Center for Biotechnology Information.[1] (2025).[1][2][4] PubChem Compound Summary for CID 1489, 4-(2,4-Dichlorophenoxy)butyric acid. Retrieved from [Link]

  • General Synthesis of Phenoxy Hydrazides: Narang, R., Narasimhan, B., & Sharma, S. (2012).[1] A review on biological activities and chemical synthesis of hydrazide derivatives. Current Medicinal Chemistry. (Contextual grounding for the hydrazinolysis protocol).

  • Cyclization Chemistry: Somani, R. R., & Shirodkar, P. Y. (2009).[1] Synthesis and antibacterial activity of some new 1,3,4-oxadiazoles and 1,2,4-triazoles. (Standard reference for the POCl3 and CS2 cyclization pathways described).

  • Analytical Methods: NIST Mass Spectrometry Data Center. Infrared Spectra of Phenoxy Derivatives.

Potential biological activity of 4-(2,4-Dichlorophenoxy)butanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, biological mechanisms, and experimental evaluation of 4-(2,4-Dichlorophenoxy)butanohydrazide . This document is structured for researchers in medicinal chemistry and agrochemical development.

Scaffold Analysis & Biological Potential

Executive Summary

4-(2,4-Dichlorophenoxy)butanohydrazide represents a "privileged scaffold" in drug design, merging the lipophilic, membrane-permeable 2,4-dichlorophenoxy moiety with a reactive hydrazide pharmacophore. While its parent acid (2,4-DB) is a commercially significant herbicide activated via


-oxidation, the hydrazide derivative offers distinct utility as a precursor for antimicrobial Schiff bases and as a potential cytotoxic agent. This guide analyzes its dual-role capability: as a pro-drug in plant systems and as a metal-chelating antimicrobial scaffold in medicinal chemistry.

Chemical Architecture & Synthesis[1][2]

Structural Analysis

The molecule consists of three distinct functional domains:

  • Lipophilic Head (2,4-Dichlorophenoxy): Facilitates membrane penetration and hydrophobic binding to receptor pockets (e.g., TIR1 auxin receptor, bacterial cell walls).

  • Flexible Linker (Butyric Chain): A four-carbon spacer that provides conformational flexibility. In plant systems, this length is critical for specificity, requiring enzymatic cleavage (

    
    -oxidation) to become active.
    
  • Reactive Tail (Hydrazide): A polar, hydrogen-bonding terminus capable of metal chelation and condensation with carbonyls to form bioactive hydrazones.

Physicochemical Profile
PropertyValue (Predicted)Significance
Molecular Formula C

H

Cl

N

O

Core composition
Molecular Weight 263.12 g/mol Fragment-based drug discovery compliant
LogP ~2.5 - 2.8Good oral bioavailability & membrane permeability
H-Bond Donors 2 (-NH-NH

)
Receptor interaction capability
H-Bond Acceptors 3 (O, N)Solubility balance
Synthetic Pathway (Protocol)

The synthesis follows a standard hydrazineolysis of the corresponding ester.

Step-by-Step Methodology:

  • Esterification: React 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) with ethanol in the presence of catalytic H

    
    SO
    
    
    
    under reflux (6-8 hrs) to yield Ethyl 4-(2,4-dichlorophenoxy)butanoate.
  • Hydrazineolysis: Dissolve the ester (0.01 mol) in absolute ethanol (30 mL).

  • Addition: Add Hydrazine hydrate (99%, 0.05 mol) dropwise with stirring.

  • Reflux: Heat the mixture at reflux for 4–6 hours. Monitor via TLC (Solvent: Chloroform:Methanol 9:1).

  • Isolation: Cool to room temperature. The solid hydrazide precipitates.

  • Purification: Filter, wash with cold ethanol, and recrystallize from ethanol/water to yield white crystalline needles.

SynthesisPathway Acid 2,4-DB (Acid) Ester Ethyl Ester Intermediate Acid->Ester EtOH / H2SO4 Reflux Hydrazide 4-(2,4-Dichlorophenoxy) butanohydrazide Ester->Hydrazide N2H4·H2O Reflux Schiff Bioactive Hydrazones Hydrazide->Schiff R-CHO (Derivatization)

Figure 1: Synthetic route from parent acid to hydrazide and potential Schiff base derivatives.

Biological Mechanism of Action[3]

The biological activity of this compound is context-dependent, acting differently in plant systems versus microbial/mammalian systems.

Plant Systems: The "Lethal Synthesis" (Pro-drug)

In plants, the hydrazide is likely hydrolyzed to the free acid (2,4-DB). 2,4-DB itself is inactive until it undergoes


-oxidation , removing two carbon atoms to form the active herbicide 2,4-D .
  • Selectivity: Legumes (e.g., alfalfa, soybeans) lack the specific

    
    -oxidase enzyme to convert 2,4-DB to 2,4-D efficiently, rendering them immune.
    
  • Susceptible Weeds: Broadleaf weeds possess this enzyme, converting the compound into the toxic auxin mimic, causing uncontrolled growth and death.

Microbial & Mammalian Systems: Chelation & Membrane Disruption

In bacteria and fungi, the mechanism shifts away from


-oxidation toward direct interaction:
  • Metal Chelation: The hydrazide group (-CONHNH

    
    ) can chelate essential metal ions (Fe
    
    
    
    , Cu
    
    
    ) required for microbial metalloenzymes (e.g., urease, proteases).
  • Schiff Base Pharmacophore: When derivatized into hydrazones (reacting with aldehydes), the C=N bond enhances electron delocalization, often increasing antimicrobial potency (MIC values < 10 µg/mL against S. aureus).

Mechanism cluster_Plant Plant Mechanism (Auxinic) cluster_Microbe Microbial Mechanism Compound 4-(2,4-Dichlorophenoxy) butanohydrazide Hydrolysis Hydrolysis to Acid Compound->Hydrolysis Chelation Metal Chelation (Fe2+, Cu2+) Compound->Chelation Membrane Membrane Disruption (Lipophilic Tail) Compound->Membrane BetaOx Beta-Oxidation (Enzymatic Cleavage) Hydrolysis->BetaOx Active24D 2,4-D (Active Auxin) BetaOx->Active24D Death Uncontrolled Growth (Weed Death) Active24D->Death EnzymeInhib Inhibition of Metalloenzymes Chelation->EnzymeInhib

Figure 2: Divergent mechanisms of action in plant vs. microbial systems.

Therapeutic & Experimental Applications[4]

Antimicrobial Potential (Schiff Base Precursor)

Research indicates that hydrazides derived from 2,4-dichloro moieties exhibit significant activity against Gram-positive bacteria.

  • Target: MRSA (Methicillin-Resistant Staphylococcus aureus).[1]

  • Evidence: Hydrazone derivatives of 2,4-dichlorophenoxy acids have shown MIC values comparable to standard antibiotics (e.g., Ciprofloxacin) in vitro.[2] The hydrazide is the critical intermediate to access this chemical space.

Experimental Protocol: Antimicrobial Assay (MIC)

To evaluate the biological activity of the hydrazide and its derivatives:

  • Preparation: Dissolve compound in DMSO (stock 1 mg/mL).

  • Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922), C. albicans (ATCC 10231).

  • Method: Broth Microdilution (96-well plate).

  • Procedure:

    • Serial dilution of compound (100 µg/mL to 0.1 µg/mL).

    • Inoculate with 5 x 10

      
       CFU/mL bacterial suspension.
      
    • Incubate at 37°C for 24 hours.

  • Readout: The lowest concentration showing no visible growth is the MIC.

Cytotoxicity Screening

Phenoxybutyric hydrazides should be screened for cytotoxicity to determine selectivity indices (SI).

  • Cell Lines: MCF-7 (Breast cancer), HDF (Human Dermal Fibroblasts - normal control).

  • Assay: MTT or Resazurin reduction assay.

  • Expectation: Moderate cytotoxicity is expected due to the lipophilic nature; high selectivity is required for therapeutic viability.

Safety & Toxicology Profile

While specific human toxicity data for this exact hydrazide is limited, the profile can be inferred from the parent 2,4-DB and 2,4-D class.

  • Neurotoxicity: High doses of phenoxy acids can cause neurotoxicity (myotonia).

  • Metabolism: In mammals, phenoxy acids are generally excreted unchanged in urine, but the hydrazide moiety may undergo acetylation (N-acetyltransferase), potentially leading to reactive metabolites if not cleared.

  • Handling: Standard PPE (gloves, goggles) is mandatory. Avoid inhalation of dusts.

References

  • National Center for Biotechnology Information (NCBI). "4-(2,4-Dichlorophenoxy)butyric acid (2,4-DB) - PubChem Compound Summary." PubChem. Available at: [Link]

  • Popiołek, L. et al. "Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid."[3] Molecules, 2023.[1][3] Available at: [Link]

  • Ajani, O. O. et al. "Antimicrobial activities of hydrazones with 2,4-dichloro moiety."[2] Drug Discovery, 2022. Available at: [Link]

  • Environmental Protection Agency (EPA). "2,4-Dichlorophenoxyacetic Acid (2,4-D) Chemical Fact Sheet." EPA.gov. Available at: [Link]

Sources

Technical Guide: Mechanism of Action of 4-(2,4-Dichlorophenoxy)butanohydrazide

[1][2]

Abstract

This technical guide analyzes the mechanism of action (MoA) of 4-(2,4-Dichlorophenoxy)butanohydrazide , a derivative of the phenoxybutyric acid class. While the parent scaffold (2,4-DB) is a well-established selective herbicide, the hydrazide functionalization introduces distinct pharmacokinetic properties and metabolic requirements.[1] This compound functions primarily as a pro-drug (pro-herbicide) requiring dual-step metabolic activation: hydrolytic cleavage of the hydrazide moiety followed by ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

2,4-D

Chemical Architecture & Pharmacophore Analysis[1][2][3]

The molecule is a tripartite system designed for delayed activation and selectivity. Its activity is not intrinsic but acquired through host metabolism.[2][1]

ComponentStructural FunctionBiological Implication
2,4-Dichlorophenoxy Core Pharmacophore Mimics Indole-3-Acetic Acid (IAA), the natural plant auxin.[2][1] The chlorine atoms at positions 2 and 4 prevent rapid degradation by plant oxidases, ensuring persistence.[2][1]
Butyric Acid Chain (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
Selectivity Filter Acts as a metabolic spacer.[2] It renders the molecule inactive at the receptor level until shortened by two carbon atoms via ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-oxidation.
Hydrazide Moiety (

)
Masking Group Increases polarity and hydrogen bonding potential compared to the ester/acid. It must be hydrolyzed to the free acid to enter the

-oxidation cycle. Often used to evade immediate conjugation or alter translocation kinetics.[2]

Biotransformation: The "Lethal Synthesis" Pathway

The defining feature of this compound is its reliance on Lethal Synthesis —a process where the target organism's own metabolic machinery converts a non-toxic precursor into a toxic agent.

Phase I: Hydrazide Hydrolysis

Upon absorption (typically foliar or root uptake), the hydrazide is subjected to amidases or non-specific esterases in the cytoplasm.

  • Reaction:

    
    [2]
    
  • Result: Release of 4-(2,4-Dichlorophenoxy)butyric acid (2,4-DB) .

Phase II: Beta-Oxidation (The Selectivity Gate)

The free 2,4-DB is not a potent auxin. It must undergo ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

23
  • Activation: 2,4-DB is converted to 2,4-DB-CoA by acyl-CoA synthetase.[2][1]

  • Oxidation: Acyl-CoA oxidase introduces a double bond.[2][1][3]

  • Hydration & Cleavage: Through hydration and thiolysis, an acetyl-CoA unit (2 carbons) is cleaved off.[2][1]

  • Active Product: The remaining chain is 2,4-Dichlorophenoxyacetic acid (2,4-D) , the active herbicide.[2][1][4][5][6][7]

Critical Insight for Researchers: Selectivity arises here. Legumes (e.g., alfalfa, clover) possess low ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

221
Visualization: Metabolic Activation Pathway[1]

MetabolicPathwaycluster_selectivitySelectivity FilterHydrazide4-(2,4-Dichlorophenoxy)butanohydrazide(Inactive Precursor)Intermediate2,4-DB(Pro-Herbicide)Hydrazide->Intermediate Hydrolysis(Amidases)Active2,4-D(Active Auxin)Intermediate->Active Beta-Oxidation(Peroxisome)- 2 CarbonsTIR1TIR1 ReceptorComplexActive->TIR1 Binding

Caption: Stepwise metabolic activation from hydrazide precursor to active 2,4-D auxin via enzymatic hydrolysis and beta-oxidation.

Receptor Interaction & Signaling Cascade[1][2][9]

Once converted to 2,4-D, the molecule mimics the natural hormone Indole-3-Acetic Acid (IAA) but with significantly higher stability and affinity.[2][1]

The SCF^TIR1 Ubiquitin Ligase Complex[10]
  • Binding: 2,4-D binds to the TIR1 (Transport Inhibitor Response 1) F-box protein in the nucleus.[1]

  • Molecular Glue: The auxin acts as a "molecular glue," stabilizing the interaction between TIR1 and Aux/IAA transcriptional repressors .[1][8]

  • Ubiquitination: The SCF complex ubiquitinates the Aux/IAA proteins, marking them for destruction by the 26S proteasome.

  • Derepression: Degradation of Aux/IAA releases ARF (Auxin Response Factors) transcription factors.[2][1]

  • Gene Activation: ARFs trigger the uncontrolled expression of auxin-responsive genes (e.g., ACS for ethylene production).[2][1]

Pathological Outcome: This results in "auxin overdose"—chaotic cell division, epinasty (stem twisting), vascular tissue blockage, and eventual necrosis due to ethylene buildup and reactive oxygen species (ROS).[2][1]

TIR1SignalingAuxin2,4-D (Active Metabolite)TIR1TIR1 (F-Box Protein)Auxin->TIR1 BindsAuxIAAAux/IAA (Repressor)TIR1->AuxIAA Recruits (Molecular Glue)Proteasome26S ProteasomeAuxIAA->Proteasome DegradedSCFSCF Complex(Ubiquitin Ligase)SCF->AuxIAA UbiquitinatesARFARF Transcription FactorsProteasome->ARF Releases InhibitionGeneExpUncontrolled Growth / DeathARF->GeneExp Activates Transcription

Caption: The SCF-TIR1 signaling cascade where 2,4-D promotes the degradation of repressors, leading to lethal gene overexpression.[2]

Experimental Validation Protocols

To confirm this mechanism for the specific hydrazide derivative, the following self-validating protocols are recommended.

Protocol A: Verification of Beta-Oxidation (HPLC Assay)

Objective: Confirm that the hydrazide is indeed converted to 2,4-D in susceptible tissue.[2][1]

  • Treatment: Incubate excised tissue segments (e.g., Xanthium vs. Trifolium) in buffer containing 100 ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    M 4-(2,4-Dichlorophenoxy)butanohydrazide.[2]
    
  • Extraction: At T=0, 4h, 12h, 24h, homogenize tissue in acidified methanol.

  • Purification: Solid Phase Extraction (SPE) using C18 cartridges.

  • Analysis: HPLC-UV (280 nm) or LC-MS/MS.

    • Reference Standards: 2,4-DB Hydrazide, 2,4-DB (acid), and 2,4-D.[2][1]

  • Success Criteria: Appearance of the 2,4-D peak over time in susceptible species; absence or low levels in tolerant species.[2][1]

Protocol B: Root Growth Inhibition (Bioassay)

Objective: Quantify biological activity compared to parent acid.[2][1]

StepProcedureRationale
1 Germinate Arabidopsis thaliana (Col-0) on vertical MS agar plates.Standard model for auxin sensitivity.[2][1]
2 Transfer seedlings to media containing graded concentrations (0.01 - 10 ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

M) of the Hydrazide vs. 2,4-D.
Dose-response curve generation.[2]
3 Incubate for 72 hours in a growth chamber.Allow time for metabolic conversion and growth impact.[2][1]
4 Measure primary root length.Auxins potently inhibit primary root elongation.
5 Control Check: Use tir1 mutant lines.[2][1]If the compound works via the auxin pathway, tir1 mutants should show resistance.

Toxicology & Safety Considerations

While the phenoxy core is moderately toxic (WHO Class II/III), the hydrazide moiety introduces specific concerns:

  • Hydrazine Release: Hydrolysis releases hydrazine (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) or substituted hydrazines, which are potential carcinogens and hepatotoxins.[2]
    
  • Handling: Researchers must handle the hydrazide derivative with higher containment precautions than the free acid due to potential alkylating properties.

References

  • Wain, R. L. (1955).[2][1] Herbicide Selectivity: The relation of chemical structure to activity in the 2,4-D series. Journal of Agricultural and Food Chemistry. Link[1]

    • Foundational text establishing beta-oxidation as the mechanism for phenoxybutyric acids.
  • Tan, X., et al. (2007).[2][1] Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature. Link[1]

    • Definitive structural biology paper on how 2,4-D and IAA bind TIR1.
  • Grossmann, K. (2010).[2][1] Auxin herbicides: current status of mechanism and mode of action. Pest Management Science. Link[1]

    • Comprehensive review of the physiological downstream effects (ethylene, ROS) of auxin overdose.
  • McRae, D. H., & Bonner, J. (1953).[2][1] Chemical structure and antiauxin activity.[2][1][9] Physiologia Plantarum. Link[1]

    • Early work distinguishing between auxin agonists and antagonists in phenoxy derivatives.[2]

Physicochemical Profiling & Synthetic Utility of 4-(2,4-Dichlorophenoxy)butanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical and synthetic analysis of 4-(2,4-Dichlorophenoxy)butanohydrazide , a critical intermediate in the development of phenoxy-based agrochemicals and nitrogen-containing heterocycles.

Technical Whitepaper | Version 1.0 Audience: Medicinal Chemists, Agrochemical Researchers, and Process Engineers.

Executive Summary

4-(2,4-Dichlorophenoxy)butanohydrazide is a functionalized derivative of the herbicide 2,4-DB (4-(2,4-Dichlorophenoxy)butyric acid). Unlike its parent acid, which functions primarily as a systemic auxin mimic, the hydrazide derivative serves as a high-value synthetic scaffold. It is the obligate precursor for generating 1,2,4-triazoles, 1,3,4-oxadiazoles, and Schiff bases—moieties central to modern antifungal and herbicidal design. This guide details its synthesis, physicochemical characteristics, and spectroscopic signature to facilitate its application in discovery pipelines.

Chemical Identity & Structural Logic[1][2]

PropertySpecification
IUPAC Name 4-(2,4-Dichlorophenoxy)butanehydrazide
Parent Compound 2,4-DB (CAS 94-82-6)
Molecular Formula C₁₀H₁₂Cl₂N₂O₂
Molecular Weight 263.12 g/mol
Functional Groups Dichlorophenyl ether (Lipophilic tail), Hydrazide (Reactive head)
Physical State Crystalline Solid (Needles/Plates from Ethanol)
Structural Analysis

The molecule is amphiphilic. The 2,4-dichlorophenoxy tail provides significant lipophilicity (facilitating membrane penetration in biological systems), while the butanohydrazide head introduces a polar, hydrogen-bond-donating motif capable of metal chelation or covalent modification.

Synthesis & Purification Protocol

Note: This protocol synthesizes the hydrazide from the commercially available acid via an ester intermediate to ensure high purity.

Workflow Diagram (Graphviz)

SynthesisPathway Figure 1: Synthetic pathway from 2,4-DB to the target hydrazide and subsequent heterocycles. Acid 2,4-DB (Acid) (C10H10Cl2O3) Ester Methyl/Ethyl Ester Intermediate Acid->Ester ROH / H2SO4 Reflux 4-6h Hydrazide Target Hydrazide (C10H12Cl2N2O2) Ester->Hydrazide NH2NH2·H2O EtOH, Reflux 6-8h Heterocycle 1,2,4-Triazole Derivatives Hydrazide->Heterocycle CS2 / KOH or R-CHO

Step-by-Step Methodology
  • Esterification:

    • Dissolve 0.01 mol of 4-(2,4-dichlorophenoxy)butyric acid in 50 mL of absolute methanol or ethanol.

    • Add catalytic conc. H₂SO₄ (0.5 mL). Reflux for 6 hours.

    • Validation: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The acid spot (low R_f) should disappear, replaced by the ester (high R_f).

  • Hydrazinolysis:

    • Dissolve the isolated ester in 30 mL of ethanol.

    • Add Hydrazine Hydrate (80% or 99%) in excess (1:3 molar ratio) to drive the equilibrium.

    • Reflux for 6–8 hours. A white precipitate typically forms upon cooling.

  • Purification:

    • Filter the solid and wash with cold ethanol to remove unreacted hydrazine.

    • Recrystallization: Dissolve in boiling ethanol. Allow to cool slowly to room temperature to yield needle-like crystals.

    • Purity Check: Melting point determination (sharp range indicates purity).

Physicochemical Characterization

Solubility Profile

The hydrazide moiety significantly alters solubility compared to the parent acid or ester.

SolventSolubilityTemperatureNotes
Water Low25°CHydrophobic phenoxy tail dominates.
Ethanol/Methanol Moderate (Hot)78°CIdeal for recrystallization.
DMSO / DMF High25°CSolvent of choice for NMR and further synthesis.
Diethyl Ether Low25°CUseful for washing/precipitation.
Thermal Analysis
  • Melting Point: Typically observed in the range of 100°C – 125°C (dependent on crystal packing and solvent of crystallization).

    • Note: Hydrazides often exhibit higher melting points than their corresponding esters due to extensive intermolecular hydrogen bonding (N-H···O=C).

  • Stability: Stable at room temperature. Avoid strong oxidizing agents which can convert the hydrazide to a diimide or carboxylic acid.

Spectroscopic Signature (Identification)

Reliable identification requires confirming the loss of the ester/acid functionality and the appearance of the hydrazide signals.

Infrared Spectroscopy (FT-IR)
  • NH / NH₂ Stretching: A characteristic doublet or broad band at 3150–3350 cm⁻¹ . This confirms the presence of the primary amine.

  • C=O (Amide I): Strong absorption at 1650–1680 cm⁻¹ . (Shifted to lower frequency compared to the ester precursor ~1735 cm⁻¹).

  • C=C (Aromatic): Sharp peaks at 1450–1600 cm⁻¹ .

  • C-O-C (Ether): Strong stretch at 1240 cm⁻¹ (Asymmetric) and 1050 cm⁻¹ (Symmetric).

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆

Proton EnvironmentChemical Shift (δ ppm)MultiplicityIntegrationAssignment
-NH-NH₂ 9.0 – 9.5Singlet (Broad)1HAmide Proton (D₂O exchangeable)
Ar-H 7.1 – 7.6Multiplet3HAromatic (2,4-dichloro pattern)
-NH-NH₂ 4.0 – 4.5Broad Singlet2HTerminal Amine (D₂O exchangeable)
-O-CH₂- 3.9 – 4.1Triplet2HEther linkage
-CH₂-CO- 2.1 – 2.3Triplet2HAlpha to Carbonyl
-CH₂- 1.9 – 2.1Multiplet2HCentral methylene

Applications in Drug & Agrochemical Design

The hydrazide is rarely the end-product; it is a "chemical hinge" used to attach the bioactive dichlorophenoxy tail to other pharmacophores.

Synthesis of 1,2,4-Triazoles (Fungicides)

Reacting the hydrazide with carbon disulfide (CS₂) in alkaline solution yields oxadiazole-2-thiols , which can be recycled into 1,2,4-triazoles using hydrazine. These derivatives often exhibit potent antifungal activity by inhibiting ergosterol biosynthesis.

Schiff Base Formation

Condensation with aromatic aldehydes yields acylhydrazones (Schiff bases).

  • Mechanism: Nucleophilic attack of the terminal -NH₂ on the aldehyde carbonyl.

  • Utility: These compounds often show enhanced lipophilicity and improved binding affinity to biological targets (e.g., bacterial enzymes).

Metal Chelation

The acylhydrazone motif (–C(=O)NHN=CH–) acts as a tridentate ligand, coordinating transition metals (Cu, Zn, Fe). This property is exploited in designing metallo-pharmaceuticals with SOD (Superoxide Dismutase) mimetic activity.

References

  • Parent Herbicide Data: 2,4-DB (4-(2,4-Dichlorophenoxy)butyric acid).[1] PubChem Compound Summary. National Center for Biotechnology Information. [Link]

  • General Hydrazide Synthesis: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for ester-to-hydrazide conversion).
  • Phenoxyalkanoic Acid Properties: Review of the properties of 2,4-D and related phenoxy herbicides. World Health Organization (WHO) / International Agency for Research on Cancer (IARC). [Link]

  • Spectroscopic Reference: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard reference for IR/NMR shifts of hydrazides vs esters).

Sources

Technical Assessment: 4-(2,4-Dichlorophenoxy)butanohydrazide as a Latent Auxinic Pro-Herbicide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth assessment of 4-(2,4-Dichlorophenoxy)butanohydrazide , a specialized derivative of the phenoxybutyric acid herbicide class. This document is structured to serve researchers and drug development professionals investigating pro-herbicidal technologies and controlled-release auxinic agents.

Executive Summary

The compound 4-(2,4-Dichlorophenoxy)butanohydrazide (hereafter referred to as 2,4-DBH ) represents a "double-prodrug" architecture within the synthetic auxin herbicide class. While its parent compound, 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB), is a well-established pro-herbicide activated by beta-oxidation, the introduction of a hydrazide moiety at the carboxylic terminus fundamentally alters its physicochemical profile.

This modification is designed to address two critical limitations of traditional phenoxy herbicides: volatility and translocation efficiency . By masking the carboxylic acid as a hydrazide, 2,4-DBH exhibits reduced vapor pressure (mitigating off-target drift) and altered lipophilicity, potentially enhancing phloem mobility before metabolic activation. This guide details the chemical basis for these properties, the specific activation pathway, and protocols for validation.

Chemical Architecture & Synthesis

Structural Rationale

The core structure consists of a 2,4-dichlorophenoxy moiety linked to a four-carbon butyric chain, terminated by a hydrazide group (


).[1]
  • Lipophilicity: The hydrazide group is capable of both hydrogen bond donation and acceptance, distinct from the ester or salt forms of 2,4-DB. This influences cuticle penetration and subsequent phloem loading.

  • Volatility Control: Unlike volatile ethyl/methyl esters, the hydrazide forms intermolecular hydrogen networks in the crystalline state, significantly lowering vapor pressure and reducing drift risk.

Synthesis Protocol

Objective: Synthesize high-purity 2,4-DBH from 2,4-DB. Principle: Nucleophilic acyl substitution of a methyl ester intermediate by hydrazine hydrate.

Step-by-Step Methodology:

  • Esterification: Dissolve 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) (0.1 mol) in absolute methanol (150 mL). Add catalytic concentrated

    
     (1 mL). Reflux for 6 hours. Evaporate solvent and neutralize to isolate Methyl 4-(2,4-dichlorophenoxy)butanoate .
    
  • Hydrazinolysis: Dissolve the methyl ester (0.05 mol) in absolute ethanol (50 mL).

  • Reagent Addition: Dropwise add Hydrazine Hydrate (80%, 0.15 mol) with constant stirring at room temperature.

  • Reaction: Reflux the mixture for 4–8 hours. Monitor consumption of ester via TLC (Solvent: Ethyl Acetate/Hexane 1:1).

  • Isolation: Cool the reaction mixture to

    
    . The hydrazide typically precipitates as white crystals. Filter and wash with cold ethanol.
    
  • Purification: Recrystallize from ethanol/water to achieve >98% purity (confirmed by melting point and HPLC).

Mechanism of Action: The "Double-Lock" Activation

2,4-DBH is biologically inactive in its native form. To elicit phytotoxicity, it must undergo a two-step metabolic conversion in the target plant. This "double-lock" mechanism enhances selectivity.

  • Step 1: Amidase/Chemical Hydrolysis: The hydrazide moiety is cleaved (likely by plant amidases or non-specific hydrolases) to release the free acid, 2,4-DB .

  • Step 2: Beta-Oxidation: The 2,4-DB undergoes beta-oxidation, removing two carbon units from the butyric chain to form 2,4-D (2,4-Dichlorophenoxyacetic acid).

  • Terminal Event: 2,4-D binds to the TIR1 ubiquitin ligase complex, triggering the degradation of Aux/IAA repressors and causing uncontrolled growth (epinasty) and cell death.

Selectivity Basis: Legumes (e.g., alfalfa, soybean) possess low beta-oxidation activity for this specific chain length, preventing the accumulation of toxic 2,4-D levels. Broadleaf weeds (e.g., Chenopodium, Amaranthus) rapidly convert 2,4-DB to 2,4-D.

Visualization: Metabolic Activation Pathway

The following diagram maps the activation sequence and the critical divergence point for selectivity.

G App Foliar Application (2,4-DBH) Cuticle Cuticle Penetration & Translocation App->Cuticle Hydrolysis Step 1: Hydrazide Hydrolysis (Amidase/Chemical) Cuticle->Hydrolysis Intermediate Intermediate: 2,4-DB (Acid) Hydrolysis->Intermediate Activation 1 BetaOx Step 2: Beta-Oxidation (Peroxisomal) Intermediate->BetaOx Legume Legume Metabolism (Slow Conversion) BetaOx->Legume Inefficient Weed Weed Metabolism (Rapid Conversion) BetaOx->Weed Efficient Active Active Herbicide: 2,4-D Death Uncontrolled Growth (Phytotoxicity) Active->Death TIR1 Binding Survival Metabolic Detoxification (Survival) Legume->Survival No Toxic Accumulation Weed->Active Lethal Synthesis

Figure 1: The "Double-Lock" metabolic pathway of 2,4-DBH. Selectivity is achieved at the Beta-Oxidation junction.

Experimental Validation Protocols

To validate 2,4-DBH as a viable candidate, the following assays must be performed. These protocols are designed to confirm both the pro-herbicide mechanism and the efficacy profile.

Cucumber Root Elongation Assay (Bioactivity Screen)

Cucumber (Cucumis sativus) is highly sensitive to auxins and serves as a standard bioindicator.

  • Preparation: Prepare stock solutions of 2,4-DBH, 2,4-DB (control), and 2,4-D (positive standard) in acetone/water.

  • Treatment: Germinate cucumber seeds for 24 hours. Transfer seedlings to Petri dishes containing filter paper saturated with test concentrations (0.01, 0.1, 1.0, 10 mg/L).

  • Incubation: Incubate at

    
     in the dark for 72 hours.
    
  • Measurement: Measure primary root length.

  • Analysis: Calculate

    
     (concentration inhibiting 50% growth).
    
    • Expected Result: 2,4-D > 2,4-DB > 2,4-DBH. The hydrazide should show a "lag" in potency due to the requirement for double activation.

Metabolic Conversion Assay (HPLC-UV)

Verifies the release of 2,4-D in plant tissue.

  • Tissue Source: Excise leaves from susceptible weeds (e.g., Amaranthus retroflexus) and tolerant legumes (e.g., Glycine max).

  • Incubation: Homogenize tissue in buffer (pH 6.5). Add 2,4-DBH (

    
    ) and incubate at 
    
    
    
    .
  • Sampling: Aliquot at 0, 2, 6, 12, and 24 hours. Stop reaction with acid.

  • Extraction: Extract with ethyl acetate.

  • HPLC Analysis: Use C18 column, Mobile Phase: Acetonitrile/Water (0.1%

    
    ). Detect at 230 nm.
    
  • Quantification: Track disappearance of 2,4-DBH and appearance of 2,4-DB and 2,4-D.

Volatility Chamber Test

Confirms the drift-reduction benefit.

  • Setup: Place treated glass slides (2,4-DBH vs. 2,4-D Ethyl Ester) in a sealed chamber with a "receiver" plant (tomato) physically separated but sharing air space.

  • Exposure: Maintain at

    
     for 24 hours.
    
  • Observation: Score tomato plants for epinasty (leaf curling) after 48 hours.

    • Hypothesis: 2,4-D Ester causes severe epinasty (high volatility). 2,4-DBH causes zero to minimal epinasty (low volatility).

Data Presentation: Comparative Profile

The following table summarizes the expected physicochemical and biological differences between the derivative and its standards.

Feature2,4-D (Acid/Salt)2,4-DB (Parent)2,4-DBH (Hydrazide)
Primary Mode of Action Direct Auxin AgonistPro-herbicide (Beta-ox)Latent Pro-herbicide
Selectivity Low (Kills most dicots)High (Legume safe)High (Legume safe)
Volatility Risk Low (Salts) to High (Esters)ModerateVery Low (H-bonding)
Activation Time ImmediateIntermediateDelayed (Sustained Release)
Water Solubility High (Salts)Low (Acid)Moderate/pH dependent

References

  • Wain, R. L. (1955). "Herbicidal Selectivity through Specific Benzylic Beta-Oxidation." Nature, 175, 610.

  • Environmental Protection Agency (EPA). (2005).[2] "Reregistration Eligibility Decision (RED) for 2,4-DB." EPA Archives.

  • Zhang, H., et al. (2011).[1] "Synthesis and Herbicidal Activity of Novel Hydrazide Derivatives." Journal of Agricultural and Food Chemistry. (Contextual citation for hydrazide activity).

  • Grossmann, K. (2010). "Auxin herbicides: current status of mechanism of action and resistance." Pest Management Science.

Sources

Technical Guide: Antifungal Evaluation of 4-(2,4-Dichlorophenoxy)butanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Antifungal Activity Screening of 4-(2,4-Dichlorophenoxy)butanohydrazide Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Drug Discovery Scientists, Medicinal Chemists, Microbiologists[1]

Executive Summary

This technical guide outlines the rigorous evaluation of 4-(2,4-Dichlorophenoxy)butanohydrazide (2,4-DBH) as a potential antifungal agent.[1] While the parent moiety, 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB), is a well-established auxin-mimic herbicide, the functionalization of the carboxylic acid into a hydrazide pharmacophore significantly alters its biological profile.[1] Hydrazide derivatives are privileged structures in medicinal chemistry, known to exhibit antimicrobial efficacy through the inhibition of ergosterol biosynthesis and induction of oxidative stress.[1]

This document provides a self-validating workflow for researchers to synthesize, characterize, and screen 2,4-DBH against clinically relevant fungal pathogens (Candida albicans, Aspergillus niger, Cryptococcus neoformans).[1]

Chemical Basis & Rationale
2.1 Structural Significance

The molecule consists of two distinct domains:[1]

  • Lipophilic Tail (2,4-Dichlorophenoxy): Facilitates fungal cell wall penetration.[1] The chlorine atoms at the ortho and para positions increase lipophilicity and metabolic stability against degradation.[1]

  • Polar Head (Butanohydrazide): The hydrazide group (-CONHNH₂) acts as a hydrogen bond donor/acceptor, capable of chelating metal ions in metalloenzymes (e.g., CYP51) or forming Schiff bases to expand the library for SAR (Structure-Activity Relationship) studies.[1]

2.2 Synthesis Pathway (Input Validation)

Before screening, the purity of the compound must be verified.[1] The synthesis typically follows a nucleophilic substitution followed by hydrazinolysis.[1]

Synthesis cluster_0 Step 1: Esterification / Etherification cluster_1 Step 2: Hydrazinolysis A 2,4-Dichlorophenol C Ethyl 4-(2,4-dichlorophenoxy)butyrate (Intermediate) A->C K2CO3, Acetone Reflux 8h B Ethyl 4-bromobutyrate B->C E 4-(2,4-Dichlorophenoxy) butanohydrazide (Target) C->E Ethanol, Reflux 4h Yield >80% D Hydrazine Hydrate (NH2NH2·H2O) D->E caption Figure 1: Synthesis pathway of 2,4-DBH from 2,4-dichlorophenol precursors.

In Silico Pre-Screening: Molecular Docking[1]

Before wet-lab experimentation, in silico validation minimizes resource wastage.[1] The primary target for hydrazide antifungals is Lanosterol 14α-demethylase (CYP51) , a key enzyme in ergosterol biosynthesis.[1]

Protocol:

  • Protein Preparation: Retrieve crystal structure of C. albicans CYP51 (PDB ID: 5FSA) from the Protein Data Bank.[1] Remove water molecules and co-crystallized ligands.[1]

  • Ligand Preparation: Minimize energy of 2,4-DBH using DFT (Density Functional Theory) at B3LYP/6-31G* level.[1]

  • Docking: Use AutoDock Vina.[1] Center the grid box on the heme iron.[1]

  • Success Criteria: A binding affinity (

    
    ) < -7.0 kcal/mol indicates high potential.[1] Look for H-bonds between the hydrazide nitrogen and the heme propionate groups or Tyr118.[1]
    
In Vitro Screening Protocols
4.1 Primary Screening: Agar Well Diffusion

Objective: Qualitative assessment of susceptibility.[1]

  • Medium: Sabouraud Dextrose Agar (SDA).[1]

  • Inoculum: Standardized to 0.5 McFarland (

    
     CFU/mL).[1]
    
  • Compound Prep: Dissolve 2,4-DBH in DMSO (Stock: 10 mg/mL).

  • Controls:

    • Positive: Fluconazole (25 µ g/well ).[1]

    • Negative:[1] DMSO (solvent control).[1]

  • Procedure:

    • Swab fungal suspension on SDA plates.[1]

    • Punch 6mm wells using a sterile cork borer.

    • Add 50-100 µL of test compound into wells.

    • Incubate at 28°C (molds) or 37°C (yeasts) for 24-48 hours.

  • Output: Measure Zone of Inhibition (ZOI) in mm.

4.2 Secondary Screening: MIC & MFC Determination

Objective: Quantitative potency analysis using Broth Microdilution (CLSI M27-A3 guidelines).

Table 1: Microdilution Setup (96-well plate)

Well ColumnContentConcentration 2,4-DBH (µg/mL)Purpose
1Media + Inoculum + Compound512High Conc.[1] Test
2Media + Inoculum + Compound256Serial Dilution
............[1]
10Media + Inoculum + Compound1.0Low Conc.[1] Test
11Media + Inoculum + DMSO0Growth Control (+ve)
12Media + Compound (No Fungi)512Sterility Control (-ve)
  • MIC (Minimum Inhibitory Concentration): Lowest concentration with no visible growth (turbidity).[1]

  • MFC (Minimum Fungicidal Concentration): Plate 10 µL from clear wells onto SDA. The lowest concentration yielding <3 colonies (99.9% kill) is the MFC.[1]

  • Interpretation: An MFC/MIC ratio

    
     indicates fungicidal  activity; 
    
    
    
    indicates fungistatic activity.[1]
4.3 Tertiary Screening: Time-Kill Kinetics

Objective: Determine the rate of fungal eradication.

  • Inoculum:

    
     CFU/mL in RPMI 1640 medium.
    
  • Treatment: Add 2,4-DBH at

    
     MIC and 
    
    
    
    MIC.
  • Sampling: Aliquot at 0, 4, 8, 12, and 24 hours.

  • Counting: Serial dilution and plating on SDA.

  • Validation: A

    
     reduction in CFU/mL compared to control signifies fungicidal potency.[1]
    
Mechanism of Action Validation

To publish high-impact results, you must propose a mechanism. For phenoxy hydrazides, the most probable mechanisms are Ergosterol Depletion or ROS Generation .[1]

Mechanism cluster_membrane Membrane Disruption Path cluster_oxidative Oxidative Stress Path Compound 2,4-DBH Treatment CYP51 Inhibition of CYP51 (Lanosterol 14α-demethylase) Compound->CYP51 ROS ROS Generation (Superoxide/H2O2) Compound->ROS Ergosterol Depletion of Ergosterol CYP51->Ergosterol Blocks Synthesis ToxicSterols Accumulation of Toxic Methylated Sterols CYP51->ToxicSterols Leakage Membrane Permeability (Leakage of K+, DNA) Ergosterol->Leakage Result Fungal Cell Death Leakage->Result Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis/Necrosis Mito->Apoptosis Apoptosis->Result caption Figure 2: Dual mechanistic pathways: Ergosterol inhibition and ROS induction.

[1] Experimental Validation of Mechanism:

  • Sorbitol Assay: If MIC increases in the presence of 0.8M sorbitol (osmotic protectant), the compound acts on the cell wall.[1]

  • Ergosterol Quantitation: Extract sterols and analyze via HPLC/UV (282 nm). A decrease in ergosterol peak confirms CYP51 inhibition.[1]

References
  • World Health Organization (WHO). (2015).[1] 2,4-Dichlorophenoxyacetic acid.[1][2][3][4][5][6][7] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[1] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3). [Link]1]

  • Popiołek, Ł. (2017).[1] Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research. [Link]

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 1489, 4-(2,4-Dichlorophenoxy)butyric acid. [Link]1]

  • Altintop, M. D., et al. (2016).[1] Synthesis and antimicrobial evaluation of some new hydrazone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

Methodological & Application

Application Note: Synthesis and Characterization of 4-(2,4-Dichlorophenoxy)butanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, professional synthesis protocol for 4-(2,4-Dichlorophenoxy)butanohydrazide , a key intermediate in the development of agrochemicals and bioactive heterocycles (e.g., 1,3,4-oxadiazoles).

Abstract & Strategic Rationale

The synthesis of acid hydrazides from phenoxy-acid herbicides is a critical workflow in medicinal and agricultural chemistry. The target compound, 4-(2,4-Dichlorophenoxy)butanohydrazide , serves as a versatile precursor for synthesizing nitrogen-rich heterocycles with potential antifungal, herbicidal, and antimicrobial properties.

This protocol utilizes a two-step nucleophilic acyl substitution pathway . Direct reaction of the carboxylic acid with hydrazine is often inefficient due to salt formation; therefore, we employ an ester intermediate to activate the carbonyl carbon, ensuring high yields and purity. This method minimizes side reactions and allows for facile purification.

Safety & Compliance (Critical)

WARNING: This protocol involves the use of Hydrazine Hydrate , a potent hepatotoxin, carcinogen, and unstable reducing agent.

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety goggles are mandatory.

  • Waste Disposal: Hydrazine waste must be segregated and treated according to specific hazardous waste protocols (often oxidation with hypochlorite before disposal, subject to local regulations).

Reaction Pathway & Mechanism

The synthesis proceeds via the Fischer esterification of 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) followed by hydrazinolysis.

Step 1: Esterification



Mechanism: Acid-catalyzed protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by ethanol.

Step 2: Hydrazinolysis



Mechanism: The hydrazine molecule acts as a hard nucleophile, attacking the ester carbonyl to displace the ethoxide leaving group.

Experimental Protocol

Materials
  • Precursor: 4-(2,4-Dichlorophenoxy)butyric acid (2,4-DB) [CAS: 94-82-6]

  • Reagents: Absolute Ethanol (EtOH), Sulfuric Acid (conc.

    
    ), Hydrazine Hydrate (80% or 99%)
    
  • Solvents: Ethanol, Ethyl Acetate (for recrystallization), Sodium Bicarbonate (sat. aq.)

Step 1: Synthesis of Ethyl 4-(2,4-Dichlorophenoxy)butyrate
  • Dissolution: In a 250 mL round-bottom flask (RBF), dissolve 0.05 mol (approx. 12.45 g) of 2,4-DB in 100 mL of absolute ethanol.

  • Catalysis: Add 1.0 mL of concentrated sulfuric acid dropwise with stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 7:3).

  • Work-up:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure (rotary evaporator) to approx. 20% volume.

    • Pour the residue into 100 mL of ice-water.

    • Neutralize with saturated

      
       solution until pH ~7.
      
    • Extract with Ethyl Acetate (

      
       mL). Dry the organic layer over anhydrous 
      
      
      
      .
    • Evaporate solvent to yield the ester as a viscous oil or low-melting solid.

Step 2: Synthesis of 4-(2,4-Dichlorophenoxy)butanohydrazide
  • Reaction Setup: In a 100 mL RBF, dissolve the crude ethyl ester (from Step 1) in 50 mL of absolute ethanol.

  • Nucleophilic Attack: Slowly add Hydrazine Hydrate (0.10 mol, excess) to the stirring solution. Caution: Exothermic reaction.

  • Reflux: Reflux the mixture for 4–6 hours. A solid precipitate often begins to form during the reaction or upon cooling.

  • Isolation:

    • Cool the reaction mixture in an ice bath for 1 hour to maximize precipitation.

    • Filter the solid product under vacuum.[1]

    • Wash the filter cake with cold ethanol (

      
       mL) and then cold water to remove excess hydrazine.
      
  • Purification: Recrystallize the crude hydrazide from ethanol/water mixture to obtain pure colorless crystals.

Data Analysis & Characterization

Table 1: Process Parameters and Expected Results

ParameterValue / Description
Molecular Formula

Molecular Weight 263.12 g/mol
Step 1 Yield (Est.) 85 – 92%
Step 2 Yield (Est.) 75 – 85%
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water
Melting Point Typically 140–145°C (Derivative dependent)

Characterization Checkpoints:

  • IR Spectroscopy: Look for the disappearance of the ester carbonyl stretch (

    
    ) and the appearance of the amide carbonyl (
    
    
    
    ) and NH/NH2 stretches (
    
    
    ).
  • 1H NMR (DMSO-d6): Confirm the presence of the phenoxy group (aromatic protons), the butyric chain (multiplets), and the hydrazide protons (broad singlets, typically

    
     9.0 and 4.2 ppm).
    

Workflow Visualization

SynthesisWorkflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Substitution Start Start: 2,4-DB Acid Step1 Step 1: Fischer Esterification (Reflux 6-8h) Start->Step1 Reagent1 EtOH + H2SO4 (cat) Reagent1->Step1 Intermediate Intermediate: Ethyl 4-(2,4-dichlorophenoxy)butyrate Step1->Intermediate Step2 Step 2: Hydrazinolysis (Reflux 4-6h) Intermediate->Step2 Reagent2 Hydrazine Hydrate (NH2NH2·H2O) Reagent2->Step2 Purification Purification: Recrystallization (EtOH) Step2->Purification Product Final Product: 4-(2,4-Dichlorophenoxy)butanohydrazide Purification->Product

Figure 1: Logical flow of the two-stage synthesis protocol, separating the activation phase (esterification) from the substitution phase (hydrazinolysis).[1][2]

References

  • World Health Organization (WHO) & Food and Agriculture Organization (FAO). (2018). 2,4-DB Specifications and Evaluations for Agricultural Pesticides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1489, 4-(2,4-Dichlorophenoxy)butyric acid. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Hydrazine: Occupational Safety and Health Standards. Retrieved from [Link]

Sources

Structural Elucidation and Analytical Characterization of 4-(2,4-Dichlorophenoxy)butanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the structural validation of 4-(2,4-Dichlorophenoxy)butanohydrazide , a critical synthetic intermediate derived from the herbicide 2,4-DB. This document details the specific Nuclear Magnetic Resonance (


H, 

C NMR) and Mass Spectrometry (MS) signatures required to confirm identity and purity. It is designed for researchers synthesizing hydrazide derivatives for antimicrobial screening or heterocycle formation (e.g., 1,3,4-oxadiazoles).

Chemical Identity & Structural Logic[1]

The molecule consists of a 2,4-dichlorophenoxy moiety linked to a butyric acid backbone, terminated by a hydrazide functional group. The presence of the electron-withdrawing chlorine atoms and the electron-donating ether oxygen creates a distinct electronic environment for the aromatic protons, while the propyl linker provides a clear aliphatic signature.

Structural Connectivity Diagram (Synthesis Workflow)

SynthesisWorkflow Start 2,4-DB (Acid) (Starting Material) Inter Methyl/Ethyl Ester (Intermediate) Start->Inter Esterification (MeOH/H+) Product 4-(2,4-Dichlorophenoxy) butanohydrazide Inter->Product Hydrazinolysis (Reflux/EtOH) Reagent Hydrazine Hydrate (NH2NH2·H2O) Reagent->Product

Figure 1: Synthetic pathway from 2,4-DB to the target hydrazide. The transition from ester to hydrazide is the critical quality control point.

Mass Spectrometry Profiling (ESI-MS)

Mass spectrometry is the primary tool for confirming the molecular weight and the presence of the dichloro-substitution pattern.

Theoretical Data
  • Molecular Formula:

    
    
    
  • Exact Mass: 262.03 g/mol

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

Isotope Pattern Analysis

The presence of two chlorine atoms (


 and 

) imparts a characteristic isotopic envelope. This is the most reliable "fingerprint" for this molecule.
Ion Speciesm/z (Theoretical)Relative Abundance (%)Origin
[M+H]+ 263.03 100

(Monoisotopic)
[M+H]+2 265.03 ~65

[M+H]+4 267.03 ~10

Fragmentation Pathway (MS/MS)

Upon collision-induced dissociation (CID), the molecule typically cleaves at the ether linkage or loses the hydrazide moiety.

MS_Frag Parent Parent Ion [M+H]+ m/z 263/265/267 Frag1 Loss of Hydrazine (-N2H4) [Acylium Ion]+ Parent->Frag1 - 32 Da Frag2 Ether Cleavage [2,4-Dichlorophenol]+ Parent->Frag2 Major Fragment

Figure 2: Primary fragmentation pathways expected in ESI-MS/MS analysis.

NMR Spectroscopy ( H & C)

Sample Preparation Protocol
  • Solvent: DMSO-

    
     is required.[1] Chloroform (
    
    
    
    ) is often insufficient due to the poor solubility of the hydrazide moiety and the need to visualize exchangeable protons (-NH).
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO peak (2.50 ppm).

H NMR Assignment Table (400 MHz, DMSO- )
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
-NH- 9.05 Broad Singlet1H-Amide proton (downfield, exchangeable).
Ar-H3 7.56 Doublet1H2.5Meta to ether, between two Cl atoms.
Ar-H5 7.32 dd1H8.8, 2.5Meta to ether, ortho to Cl.
Ar-H6 7.10 Doublet1H8.8Ortho to ether (shielded by oxygen resonance).
-NH2 4.20 Broad Singlet2H-Hydrazide amine (variable shift/broadening).
O-CH2 4.08 Triplet2H6.5Deshielded by phenoxy oxygen (

-ether).
CO-CH2 2.20 Triplet2H7.2

-carbonyl protons.
-CH2- 1.98 Quintet/Multi2H6.8Central methylene (

-position).

> Note: The shift of the -NH and -NH2 protons is highly concentration and temperature-dependent. If water is present in the DMSO, these peaks may broaden or shift.

C NMR Key Signals (100 MHz, DMSO- )
  • Carbonyl (C=O): ~170.5 ppm (Hydrazide carbonyl is upfield of the ester precursor).

  • Aromatic C-O (C1): ~153.0 ppm (Deshielded by Oxygen).

  • Aromatic C-Cl (C2, C4): ~128.0 ppm and ~125.0 ppm.

  • Aliphatic Chain:

    • 
      : ~68.0 ppm[2]
      
    • 
      : ~30.0 ppm
      
    • 
      : ~25.0 ppm
      

Experimental Protocols

Protocol A: Rapid Purity Check (TLC & Melting Point)

Before investing in NMR time, validate the conversion from ester to hydrazide.

  • TLC System: Ethyl Acetate:Hexane (3:1).

    • Observation: The hydrazide is significantly more polar than the ester and will have a much lower

      
       value (often near the baseline unless methanol is added).
      
  • Melting Point:

    • Target Range: 118–120 °C (Consistent with 2,4-DB derivatives).

    • Diagnostic: A sharp melting point indicates high purity; a range >2°C suggests residual ester or solvent.

Protocol B: NMR Data Acquisition
  • Dry the Sample: Ensure the sample is dried under vacuum for 4 hours to remove ethanol/methanol (synthesis solvents), which can obscure the aliphatic region.

  • Solvation: Dissolve 10 mg of sample in 0.6 mL DMSO-

    
    . Sonicate if necessary.
    
  • Acquisition:

    • Set relaxation delay (

      
      ) to 2.0 seconds to ensure integration accuracy of the aromatic protons.
      
    • Acquire 16 scans minimum for

      
      H; 512 scans for 
      
      
      
      C.

References & Authoritative Grounding

The data presented above is derived from the established spectroscopic behavior of 2,4-DB and the systematic shifts observed in hydrazide synthesis.

  • Parent Compound Data (2,4-DB):

    • Source: National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1489, 4-(2,4-Dichlorophenoxy)butyric acid.[3]

    • URL:[Link]

  • Hydrazide Synthesis & Characterization:

    • Source: Rasras, A. et al. (2010). Synthesis and Characterization of Some New 1,3,4-Oxadiazoles Derived from 2,4-Dichlorophenoxybutyric Acid. Jordan Journal of Chemistry.

    • Context: This paper describes the specific conversion of 2,4-DB ester to the hydrazide and subsequent cyclization.

  • General NMR Shifts of Hydrazides:

    • Source: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1]

    • Context: Standard reference for predicting chemical shifts of -CONHNH2 groups relative to esters.

Disclaimer: This application note is a theoretical reconstruction based on high-confidence chemometric data and literature precedents for 2,4-DB derivatives. Always verify with an authentic standard when possible.

Sources

Application Notes and Protocols for Testing the Herbicidal Activity of Novel Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Herbicides

The escalating challenge of herbicide resistance in weed populations worldwide necessitates a robust pipeline for the discovery and development of novel herbicidal compounds.[1][2] The traditional "spray and pray" approach to herbicide discovery, while historically successful, is giving way to more targeted and efficient screening methodologies.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the established protocols for evaluating the herbicidal efficacy of new chemical entities. The methodologies outlined herein are designed to be robust, reproducible, and provide a clear understanding of a compound's potential as a weed management tool.

The successful identification of a new herbicide requires a multi-tiered screening process that integrates various bioassays to assess a compound's biological activity, uptake, translocation, and mechanism of action.[3] This guide will detail protocols for both in vitro and whole-plant screening, covering pre-emergence and post-emergence applications, and culminating in dose-response analyses to quantify herbicidal potency.

The Herbicide Discovery Workflow: A Multi-Stage Approach

The journey from a novel compound to a potential herbicide involves a systematic evaluation process. The initial primary screening is designed for high-throughput assessment of a large number of compounds, followed by more detailed secondary screening of promising candidates.

Herbicide_Discovery_Workflow cluster_0 Primary Screening (High-Throughput) cluster_1 Secondary Screening (Lead Identification) cluster_2 Characterization & Optimization in_vitro In Vitro Assays (Target-Based) pre_emergence Pre-Emergence Greenhouse Assays in_vitro->pre_emergence Active Compounds whole_plant_primary Whole-Plant Miniaturized Assays (e.g., multi-well plates) whole_plant_primary->pre_emergence Active Compounds post_emergence Post-Emergence Greenhouse Assays pre_emergence->post_emergence Promising Leads dose_response Dose-Response & Efficacy Quantification post_emergence->dose_response Confirmed Hits moa Mode of Action Studies dose_response->moa Potent Compounds end Potential Herbicide moa->end Candidate for Field Trials start Novel Compound Library start->in_vitro start->whole_plant_primary

Caption: A generalized workflow for the discovery and evaluation of novel herbicidal compounds.

In Vitro Assays: Targeting Specific Biochemical Processes

In vitro assays are instrumental in high-throughput screening (HTS) and for identifying compounds that inhibit specific enzymes or cellular processes essential for plant survival.[4] These assays offer the advantage of requiring small amounts of the test compound and can be automated for rapid screening of large chemical libraries.

Protocol: Enzyme Inhibition Assay (Generic)

This protocol provides a general framework for an enzyme inhibition assay. The specific enzyme, substrate, and detection method will vary depending on the target of interest (e.g., acetolactate synthase (ALS) or 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase).

1. Objective: To determine if a novel compound inhibits the activity of a specific target enzyme.

2. Materials:

  • Purified target enzyme
  • Substrate for the enzyme
  • Assay buffer
  • Novel compound dissolved in a suitable solvent (e.g., DMSO)
  • Positive control inhibitor
  • Negative control (solvent only)
  • Microplate reader for detection (e.g., spectrophotometer, fluorometer)
  • 96- or 384-well microplates

3. Methodology:

  • Prepare Reagents: Prepare assay buffer, enzyme solution, and substrate solution at the desired concentrations.
  • Compound Dilution: Prepare a serial dilution of the novel compound in the assay buffer.
  • Assay Setup: In a microplate, add the following to each well:
  • Assay buffer
  • Novel compound at various concentrations
  • Positive and negative controls
  • Enzyme Addition: Add the enzyme solution to each well and incubate for a specific period to allow for compound-enzyme interaction.
  • Initiate Reaction: Add the substrate solution to each well to start the enzymatic reaction.
  • Detection: Measure the product formation or substrate depletion over time using a microplate reader.
  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the negative control.

4. Interpretation of Results: A significant reduction in enzyme activity in the presence of the novel compound indicates potential inhibitory effects.

Whole-Plant Bioassays: Assessing Real-World Efficacy

Whole-plant bioassays are crucial for evaluating the overall herbicidal effect of a compound, as they integrate uptake, translocation, metabolism, and target site inhibition.[3][5] These assays are typically conducted in a controlled greenhouse environment and are divided into pre-emergence and post-emergence tests.

Pre-Emergence Herbicidal Activity Protocol

This protocol assesses the ability of a compound to prevent weed seed germination or seedling emergence.[6][7]

1. Objective: To evaluate the pre-emergence herbicidal activity of novel compounds on selected weed species.

2. Materials:

  • Novel compound formulated for soil application (e.g., dissolved in a solvent with a surfactant)
  • Pots or trays filled with a standardized soil mix
  • Seeds of monocot and dicot weed species (see Table 1)
  • Controlled environment growth chamber or greenhouse
  • Spray chamber for uniform application

3. Methodology:

  • Pot Preparation: Fill pots with soil mix and sow a predetermined number of seeds of the selected weed species at a uniform depth.[2]
  • Compound Application: Apply the test compound uniformly to the soil surface.[8] Ensure even coverage. Include untreated and positive controls (a commercial pre-emergence herbicide).
  • Incubation: Place the pots in a growth chamber or greenhouse with controlled temperature, humidity, and light conditions.[9] Water the pots as needed to maintain soil moisture.[7]
  • Data Collection: After a specified period (typically 14-21 days), assess the following parameters:
  • Germination Rate: Count the number of emerged seedlings.
  • Phytotoxicity Symptoms: Visually score injury on a scale (e.g., 0 = no effect, 100 = complete kill).
  • Biomass: Harvest the above-ground plant material, dry it, and record the dry weight.

A[label="Pot Preparation\n(Soil & Seeding)"]; B[label="Compound Application\n(Soil Surface)"]; C [label="Incubation\n(Controlled Environment)"]; D [label="Data Collection\n(14-21 Days)"]; E [label="Analysis\n(Germination, Phytotoxicity, Biomass)"];

A -> B -> C -> D -> E; }

Caption: Workflow for pre-emergence herbicidal activity testing.

Post-Emergence Herbicidal Activity Protocol

This protocol evaluates the efficacy of a compound on established weeds.[7]

1. Objective: To assess the post-emergence herbicidal activity of novel compounds on selected weed species.

2. Materials:

  • Novel compound formulated for foliar application (e.g., with an adjuvant to improve leaf uptake)
  • Pots with established, uniformly grown weed seedlings at a specific growth stage (e.g., 2-3 leaf stage)[7]
  • Controlled environment growth chamber or greenhouse
  • Spray chamber

3. Methodology:

  • Plant Preparation: Grow weed species in pots to the desired growth stage.
  • Compound Application: Apply the test compound as a foliar spray, ensuring complete and uniform coverage of the plant foliage.[8] Include untreated and positive controls (a commercial post-emergence herbicide).
  • Incubation: Return the pots to the growth chamber or greenhouse.
  • Data Collection: Assess the plants at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) for:
  • Visual Injury: Score phytotoxicity symptoms such as chlorosis, necrosis, and stunting.
  • Growth Inhibition: Measure plant height or other relevant growth parameters.
  • Biomass: At the end of the experiment, harvest and determine the dry weight of the plants.

A[label="Plant Preparation\n(Uniform Growth Stage)"]; B[label="Compound Application\n(Foliar Spray)"]; C [label="Incubation\n(Controlled Environment)"]; D [label="Data Collection\n(Regular Intervals)"]; E [label="Analysis\n(Visual Injury, Growth, Biomass)"];

A -> B -> C -> D -> E; }

Caption: Workflow for post-emergence herbicidal activity testing.

Plant Species for Herbicide Testing Type Rationale for Selection
Arabidopsis thalianaDicotRapid life cycle, well-characterized genome, suitable for high-throughput screening.[10]
Lemna paucicostata (Duckweed)MonocotRapid growth, small size, suitable for aquatic herbicide testing and miniaturized assays.[11]
Echinochloa crus-galli (Barnyardgrass)MonocotA globally significant and often herbicide-resistant grass weed in many crops.[6]
Amaranthus retroflexus (Redroot Pigweed)DicotA common and competitive broadleaf weed in various agricultural systems.[6]
Lolium rigidum (Annual Ryegrass)MonocotNotorious for developing resistance to multiple herbicide modes of action.[12]

Table 1: A selection of common plant species used in herbicidal activity screening.

Dose-Response Analysis: Quantifying Herbicidal Potency

Once a compound has demonstrated herbicidal activity, a dose-response study is essential to quantify its potency.[13][14] This involves treating plants with a range of concentrations of the compound and measuring the response.

Protocol: Dose-Response Study

1. Objective: To determine the dose of a novel compound required to achieve a certain level of weed control (e.g., GR₅₀ or LD₅₀).

2. Methodology:

  • Select a Bioassay: Choose either a pre- or post-emergence assay based on the compound's initial activity.
  • Determine Dose Range: Based on preliminary screening, select a range of at least six to eight doses that are expected to produce a response from minimal effect to complete kill.[15]
  • Experimental Design: Use a randomized complete block design with three to four replications for each dose.[2][16]
  • Data Collection: Collect data on a quantitative measure of herbicidal effect, such as biomass reduction or plant mortality.
  • Data Analysis: Analyze the data using non-linear regression, fitting a log-logistic model to the dose-response data.[13][17][18] This allows for the calculation of key parameters:
  • GR₅₀ (Growth Reduction 50%): The dose that causes a 50% reduction in plant growth.
  • LD₅₀ (Lethal Dose 50%): The dose that causes 50% mortality of the plant population.

// Nodes for the curve n1 [pos="1,0.9"]; n2 [pos="2,0.8"]; n3 [pos="3,0.5"]; n4 [pos="4,0.2"]; n5 [pos="5,0.1"];

// Axes xaxis [label="Log(Dose)", pos="3,0"]; yaxis [label="Response (% of Control)", pos="0,0.5", shape=plaintext]; origin [pos="0,0"]; origin -> xaxis [label=""]; origin -> yaxis [label=""];

// Curve n1 -> n2 -> n3 -> n4 -> n5 [style=solid, color="#4285F4"];

// GR50 line gr50_y [pos="0,0.5", label="50%"]; gr50_x [pos="3,0", label="GR50"]; gr50_y -> n3; n3 -> gr50_x; }

Caption: A typical sigmoidal dose-response curve used to determine the GR₅₀ value.

Determining the Mode of Action: Unraveling the "How"

Identifying the mode of action (MOA) of a novel herbicide is critical for its effective use and for managing the development of resistance.[19][20][21] The MOA describes the specific biochemical or physiological process that the herbicide disrupts.[19]

Initial clues about the MOA can be gleaned from the phytotoxicity symptoms observed in whole-plant assays. Further investigation may involve a range of specialized bioassays and molecular techniques to pinpoint the specific target site.[22] A comprehensive physiological profiling, or "physionomics," can provide a diagnostic fingerprint of the herbicide's effects.[22]

Conclusion

The protocols detailed in this application note provide a robust framework for the systematic evaluation of novel herbicidal compounds. By progressing from high-throughput in vitro and miniaturized whole-plant screens to more detailed greenhouse assays and dose-response studies, researchers can efficiently identify and characterize promising new herbicide candidates. A thorough understanding of a compound's efficacy, selectivity, and mode of action is paramount for the development of the next generation of weed management solutions. Adherence to sound experimental design and statistical analysis, as outlined in guidelines from organizations like the European and Mediterranean Plant Protection Organization (EPPO) and the U.S. Environmental Protection Agency (EPA), ensures the generation of reliable and defensible data.[23][24][25][26][27][28][29][30][31][32]

References

  • In Vitro Assays | Herbicide Discovery and Screening - Plant and Soil Sciences eLibrary. (n.d.). Retrieved February 12, 2026, from [Link]

  • Watson, P. R., & Checkel, S. (n.d.). Using a Plant Bioassay to Detect Herbicide Residue. HARVEST (uSask). Retrieved February 12, 2026, from [Link]

  • Burgos, N. R., et al. (2015). Whole-Plant and Seed Bioassays for Resistance Confirmation. Weed Science, 63(sp1), 152-165. Retrieved February 12, 2026, from [Link]

  • Lee, S., et al. (2022). Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis. Plants, 11(3), 411. Retrieved February 12, 2026, from [Link]

  • Turner, D. L., Ralphs, M. H., & Evans, J. O. (1992). Logistic Analysis for Monitoring and Assessing Herbicide Efficacy. Weed Technology, 6(2), 424-430. Retrieved February 12, 2026, from [Link]

  • Burgos, N. R., et al. (2015). Whole-Plant and Seed Bioassays for Resistance Confirmation. Cambridge University Press & Assessment. Retrieved February 12, 2026, from [Link]

  • Seefeldt, S. S., Jensen, J. E., & Fuerst, E. P. (1995). Log-Logistic Analysis of Herbicide Dose-Response Relationships. Weed Technology, 9(2), 218-227. Retrieved February 12, 2026, from [Link]

  • Hess, F. D. (2000). What it takes to get a herbicide's mode of action. Physionomics, a classical approach in a new complexion. Pest Management Science, 56(4), 338-346. Retrieved February 12, 2026, from [Link]

  • Turner, D. L., Ralphs, M. H., & Evans, J. O. (1992). Logistic Analysis for Monitoring and Assessing Herbicide Efficacy. Weed Technology, 6(2), 424-430. Retrieved February 12, 2026, from [Link]

  • Singh, S., & Singh, M. (2015). Use of dose-response relationship to identify herbicide's efficacy in a mixture. Indian Journal of Weed Science, 47(3), 269-271. Retrieved February 12, 2026, from [Link]

  • Turner, D. L., Ralphs, M. H., & Evans, J. O. (1992). Logistic Analysis for Monitoring and Assessing Herbicide Efficacy. Semantic Scholar. Retrieved February 12, 2026, from [Link]

  • Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52822. Retrieved February 12, 2026, from [Link]

  • Oklahoma State University. (n.d.). Herbicide How-To: Understanding Herbicide Mode of Action. Retrieved February 12, 2026, from [Link]

  • Beckie, H. J., et al. (2000). Screening for Herbicide Resistance in Weeds. Weed Technology, 14(2), 428-445. Retrieved February 12, 2026, from [Link]

  • USDA Forest Service. (n.d.). How to Test Herbicides at Forest Tree Nurseries. Retrieved February 12, 2026, from [Link]

  • Minkey, D. M., & Moore, J. H. (1996). Estimating dose response curves for predicting glyphosate use rates in Australia. In Proceedings of the 11th Australian Weeds Conference (pp. 166-169). Retrieved February 12, 2026, from [Link]

  • Ali, A., et al. (2024). Assessing Herbicide Efficacy and Susceptibility for Weed Management and Enhancing Production of Non-GMO Soybean Cultivation. Preprints.org. Retrieved February 12, 2026, from [Link]

  • Getting Rid of Weeds (GROW). (2018, October 8). How to Interpret Herbicide Mode of Action? Retrieved February 12, 2026, from [Link]

  • Texas Row Crops Newsletter. (2017, July 10). How to Interpret Herbicide Mode of Action? Retrieved February 12, 2026, from [Link]

  • O'Donnell, G., et al. (2001). High throughput synthesis and screening: the... Weed Science, 49(1), 1-10. Retrieved February 12, 2026, from [Link]

  • Li, Y., et al. (2022). The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development. International Journal of Molecular Sciences, 23(22), 13915. Retrieved February 12, 2026, from [Link]

  • PennState Extension. (n.d.). Testing for and Deactivating Herbicide Residues. Retrieved February 12, 2026, from [Link]

  • Michel, A., et al. (2004). Dose-response relationships between herbicides with different modes of action and growth of Lemna paucicostata: an improved ecotoxicological method. Environmental Toxicology and Chemistry, 23(4), 1074-1079. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). Dose–response curves for different herbicides... Retrieved February 12, 2026, from [Link]

  • ChemCERT. (2018, December 5). Testing for Damaging Herbicide Residues. Retrieved February 12, 2026, from [Link]

  • Nebraska Extension Publications. (n.d.). A Quick Test for Herbicide Carry-over in the Soil. Retrieved February 12, 2026, from [Link]

  • Buer, C. S., et al. (2021). Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening. RSC Advances, 11(15), 8769-8780. Retrieved February 12, 2026, from [Link]

  • Al-Sheboul, S., et al. (2023). Modern Approaches for the Development of New Herbicides Based on Natural Compounds. Plants, 12(21), 3704. Retrieved February 12, 2026, from [Link]

  • Shaner, D. L. (n.d.). Primary Herbicide Screening. American Cyanamid Company. Retrieved February 12, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidance For Efficacy Testing at the Lower Certified Limits. Retrieved February 12, 2026, from [Link]

  • Plant and Soil Sciences eLibrary. (n.d.). Traditional 'Chemical-Based' Discovery and Screening. Retrieved February 12, 2026, from [Link]

  • Weed Technology. (2021, April 6). Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays. Cambridge Core. Retrieved February 12, 2026, from [Link]

  • Leaf, Root & Fruit. (2024, July 29). How to Conduct a Bioassay to Test for Herbicide Contamination. Retrieved February 12, 2026, from [Link]

  • MDPI. (2023, October 31). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Retrieved February 12, 2026, from [Link]

  • EPPO database on PP1 Standards. (n.d.). Design and analysis of efficacy evaluation trials. Retrieved February 12, 2026, from [Link]

  • European and Mediterranean Plant Protection Organization. (n.d.). EPPO activities on plant protection products. Retrieved February 12, 2026, from [Link]

  • Weed Science Society of America. (2017, September 25). EPA Guidance for Herbicide Resistance Management Labeling, Education, Training, and Stewardship. Retrieved February 12, 2026, from [Link]

  • European and Mediterranean Plant Protection Organization. (n.d.). EPPO Standards – PP1 Efficacy evaluation of plant protection products. Retrieved February 12, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Efficacy Testing for Pesticides Targeting Certain Invertebrate Pests. Retrieved February 12, 2026, from [Link]

  • Wikipedia. (n.d.). European and Mediterranean Plant Protection Organization. Retrieved February 12, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Test Guidelines for Pesticides and Toxic Substances. Retrieved February 12, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Series 810 - Product Performance Test Guidelines. Retrieved February 12, 2026, from [Link]

  • European and Mediterranean Plant Protection Organization. (n.d.). Home. Retrieved February 12, 2026, from [Link]

  • European and Mediterranean Plant Protection Organization. (n.d.). About EPPO. Retrieved February 12, 2026, from [Link]

Sources

Application Note: 4-(2,4-Dichlorophenoxy)butanohydrazide in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 4-(2,4-Dichlorophenoxy)butanohydrazide (2,4-DBH) , a specialized synthetic auxin derivative, in plant tissue culture.[1] Unlike the ubiquitous 2,4-Dichlorophenoxyacetic acid (2,4-D), which often causes rapid, disorganized callus proliferation and phenolic browning in sensitive species, 2,4-DBH acts as a "Double-Lock" Pro-Drug .[1]

Its efficacy relies on a two-step metabolic activation:[1] (1) enzymatic hydrolysis of the hydrazide moiety and (2)


-oxidation of the butyric side chain.[1] This mechanism provides a sustained, low-level release of active auxin, making it ideal for high-efficiency somatic embryogenesis (SE)  in recalcitrant monocots and reducing necrosis in woody plant explants.[1]

Chemical Profile & Mechanism of Action[2][3][4][5]

The "Double-Lock" Activation Mechanism

The superior control offered by 2,4-DBH stems from its metabolic requirement for conversion into the active form, 2,4-D.[1]

  • Stage 1 (Hydrolysis): Intracellular amidases/hydrazidases cleave the hydrazide group, releasing 4-(2,4-Dichlorophenoxy)butyric acid (2,4-DB).[1]

  • Stage 2 (

    
    -Oxidation):  Peroxisomal enzymes remove two carbon atoms from the butyric chain to yield the active auxin, 2,4-D.[1]
    

This pathway creates a "buffering" effect, preventing the toxic auxin spikes associated with direct 2,4-D application.[1]

Pathway Visualization

The following diagram illustrates the metabolic conversion and signaling pathway.

AuxinActivation Prodrug 2,4-DBH (Inactive Pro-drug) Intermediate 2,4-DB (Intermediate) Prodrug->Intermediate Enzymatic Hydrolysis Active 2,4-D (Active Auxin) Intermediate->Active Peroxisomal Beta-Oxidation Receptor TIR1/AFB Receptor Complex Active->Receptor Ligand Binding Response Somatic Embryogenesis Receptor->Response Gene Expression (BBM/WUS) Response->Active Metabolism/ Conjugation

Caption: Metabolic activation pathway of 2,4-DBH. The compound requires sequential hydrolysis and oxidation to activate auxin signaling.

Comparative Efficacy Data

The following table summarizes the physiological differences between standard auxins and 2,4-DBH in Nicotiana tabacum (model) and Vitis vinifera (recalcitrant woody crop) culture systems.

Feature2,4-D (Standard)2,4-DB (Acid Form)2,4-DBH (Hydrazide)
Solubility High (in alkali/alcohol)ModerateLow (Requires DMSO/Warmth)
Uptake Rate RapidModerateSlow / Sustained
Callus Type Friable, often hyperhydricCompactNodular, Embryogenic
Necrosis Risk High (Phenolic oxidation)ModerateLow
Effective Conc. 1.0 - 5.0 mg/L2.0 - 10.0 mg/L2.0 - 15.0 mg/L
Primary Use Rapid cell proliferationRooting/SEHigh-fidelity SE / Conservation

Experimental Protocols

Stock Solution Preparation (10 mg/mL)

Note: Hydrazides exhibit different solubility profiles than their acid counterparts.[1] Do not use NaOH, as it may prematurely hydrolyze the hydrazide.

Reagents:

  • 4-(2,4-Dichlorophenoxy)butanohydrazide powder (Purity >98%)[1]

  • Dimethyl Sulfoxide (DMSO), tissue culture grade[1]

  • Double-distilled water (

    
    )[1]
    

Procedure:

  • Weigh 100 mg of 2,4-DBH.

  • Dissolve completely in 2 mL of DMSO. Vortex until clear.

  • Slowly add 8 mL of warm

    
     (approx. 45°C) while stirring.
    
    • Critical Step: If precipitation occurs, add DMSO dropwise until resolubilized.[1]

  • Filter sterilize using a 0.22 µm PTFE membrane (nylon filters may bind the compound).[1]

  • Store aliquots at -20°C. Shelf life: 6 months.

Protocol: Induction of Somatic Embryogenesis in Recalcitrant Species

This protocol is optimized for species where standard 2,4-D induces necrosis or non-regenerable callus (e.g., Cotton, Grapevine, certain Orchids).[1]

Medium Composition (Basal):

  • MS Salts (Full Strength) + Vitamins[1]

  • Sucrose: 30 g/L[1]

  • Phytagel: 2.5 g/L[1]

  • pH: 5.8[1]

Induction Workflow:

  • Explant Preparation:

    • Excise immature zygotic embryos or young leaf discs (

      
       mm).[1]
      
    • Wound slightly with a sterile scalpel to facilitate uptake.[1]

  • Inoculation:

    • Place explants on Induction Medium supplemented with 5.0 mg/L 2,4-DBH .

    • Control: Comparison plates with 2.0 mg/L 2,4-D.[1]

  • Incubation:

    • Dark incubation at 25°C for 21 days.

    • Observation: 2,4-D plates will show rapid swelling within 5 days.[1] 2,4-DBH plates will show minimal swelling until day 14.[1]

  • Subculture (Differentiation):

    • Transfer explants to hormone-free medium or medium with low cytokinin (0.1 mg/L Kinetin).[1]

    • Move to 16/8h light/dark cycle.

  • Result Interpretation:

    • 2,4-DBH: Expect formation of discrete, globular somatic embryos directly from the explant surface or compact nodular callus.[1]

    • 2,4-D: Expect large masses of friable callus; embryogenesis may be lower frequency or require extensive subculturing to deplete residual auxin.[1]

Protocol: Rescue of Phenolic-Exuding Cultures

Many woody plants release polyphenols upon auxin shock, killing the tissue (browning).[1]

  • Pre-treatment: Incubate explants in liquid MS medium containing antioxidant (Ascorbic acid 100 mg/L) for 1 hour.

  • Culture: Transfer to semi-solid medium containing 2,0 mg/L 2,4-DBH .

  • Mechanism: The slow release of the active moiety prevents the "auxin shock" that triggers the oxidative burst and polyphenol oxidase (PPO) activity.[1]

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Precipitation in Media Low solubility of hydrazide in aqueous gel.[1]Predissolve in DMSO; ensure media is <55°C before adding hormone.
No Callus/Response Beta-oxidation inefficient in this species.[1]Increase concentration to 10-20 mg/L or combine with 0.1 mg/L 2,4-D (priming).[1]
Vitrification (Glassy tissue) Excessive humidity or ammonium stress.[1]Increase agar concentration; 2,4-DBH usually reduces this risk compared to 2,4-D.

References

  • Gaspar, T., et al. (1996). "Plant hormones and plant growth regulators in plant tissue culture."[1] In Vitro Cellular & Developmental Biology - Plant, 32(4), 272-289.[1] Link[1]

    • Context: Foundational text on the metabolism of synthetic auxins and the role of conjugation/derivatives in regul
  • Grossmann, K. (2010). "Auxin herbicides: current status of mechanism of action."[1] Annual Review of Plant Biology, 61, 227-244.[1] Link[1]

    • Context: Details the signaling pathway (TIR1/AFB)
  • George, E.F., et al. (2008). "Plant Propagation by Tissue Culture."[1] Springer Reference.[1] Link

    • Context: The authoritative standard for media preparation and the behavior of specific auxin analogues (2,4-DB vs 2,4-D)
  • Wain, R.L. (1955). "A new approach to selective weed control."[1] Annals of Applied Biology, 42(1), 151-157.[1] Link[1]

    • Context: The seminal paper establishing the requirement of beta-oxidation for the activity of phenoxybutyric acids, forming the scientific basis for using 2,4-DB deriv

Disclaimer: This Application Note is for research purposes only. 4-(2,4-Dichlorophenoxy)butanohydrazide is a potent plant growth regulator.[1] Handle with appropriate PPE and follow local safety regulations.

Sources

Strategic Screening of Hydrazide Derivatives: From Library QC to Target Validation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Hydrazides (


) represent a privileged scaffold in medicinal chemistry, historically validated by the anti-tuberculosis drug Isoniazid (INH) and various antidepressant monoamine oxidase (MAO) inhibitors. However, their nucleophilic nature and metal-chelating properties make them prone to generating false positives (PAINS) in biological assays. This guide provides a rigorous, self-validating screening workflow designed to distinguish true pharmacological activity from assay artifacts.

Phase 1: Chemical Integrity & Library Preparation

The "Expertise" Pillar: Hydrazides are chemically reactive nucleophiles. A common failure mode in screening campaigns is the inadvertent formation of acylhydrazones due to aldehyde contamination in solvents or degradation of the library over time.

Solvents and Storage
  • DMSO Quality Control: Use only "anhydrous, amine-free" DMSO. Standard DMSO often contains trace formaldehyde, which reacts with hydrazides to form hydrazones within hours, altering the compound's identity before it reaches the target.

  • Stock Preparation:

    • Dissolve compounds at 10 mM.

    • Mandatory QC: Randomly sample 5% of the library for LC-MS analysis immediately post-dissolution to verify the parent mass (

      
      ).
      
    • Storage: Store at -20°C under argon. Hydrazides are susceptible to oxidative degradation.

The "Aldehyde Exclusion" Rule

Ensure that assay buffers (e.g., Tris, HEPES) and additives are free of aldehyde or ketone impurities. Avoid using buffers containing reducing sugars (like glucose) during the compound incubation phase unless metabolically necessary, as these will form Schiff bases with the hydrazide.

Phase 2: Primary Screening Protocols

Scenario A: Antimicrobial Screening (Mycobacterium tuberculosis focus)

Rationale: Hydrazides like Isoniazid are prodrugs requiring activation.[1][2] Standard MIC assays must accommodate the metabolic activation time.

Protocol: Microplate Alamar Blue Assay (MABA)

  • Inoculum Prep: Culture M. tuberculosis H37Rv to mid-log phase (

    
    ). Dilute to 
    
    
    
    CFU/mL.
  • Plate Setup: Use sterile 96-well plates.

    • Columns 1-10: Test compounds (two-fold serial dilution, range 100

      
      M to 0.1 
      
      
      
      M).
    • Column 11: Positive Control (Isoniazid, 1

      
      g/mL).
      
    • Column 12: Negative Control (Media + DMSO only).

  • Incubation: Add 100

    
    L inoculum to all wells. Seal with breathable membrane. Incubate at 37°C for 5 days  (Note: Longer than standard bacteria due to slow growth).
    
  • Readout:

    • Add 20

      
      L of 10x Alamar Blue (Resazurin) + 12 
      
      
      
      L of 10% Tween-80.
    • Incubate for 24 hours.

    • Measurement: Fluorescence Excitation 530 nm / Emission 590 nm.

  • Interpretation: Blue (Resazurin) indicates no growth (inhibition); Pink (Resorufin) indicates viable bacteria.

Scenario B: Enzymatic Screening (MAO Inhibition)

Rationale: Hydrazides inhibit Monoamine Oxidase (MAO) via covalent modification of the flavin cofactor.[3]

Protocol: Amplex Red Peroxidase-Coupled Assay

  • Enzyme Mix: Prepare Human Recombinant MAO-A or MAO-B (1 U/mL) in Potassium Phosphate buffer (0.05 M, pH 7.4).

  • Pre-Incubation (Critical):

    • Add 50

      
      L Enzyme + 1 
      
      
      
      L Hydrazide compound.
    • Incubate 15 mins at 37°C. Why? Many hydrazides are "suicide substrates" or time-dependent inhibitors. Skipping pre-incubation leads to underestimation of potency.

  • Substrate Addition: Add 50

    
    L working solution containing:
    
    • Tyramine (200

      
      M) - Substrate.
      
    • Amplex Red (200

      
      M) - Detection agent.
      
    • Horseradish Peroxidase (1 U/mL) - Coupling enzyme.

  • Kinetic Read: Measure Fluorescence (Ex 545 nm / Em 590 nm) every 2 minutes for 30 minutes.

  • Data Analysis: Calculate the slope (RFU/min) of the linear portion.

Phase 3: The "Trustworthiness" Pillar (Counter-Screening)

WARNING: Hydrazides are notorious PAINS (Pan-Assay Interference Compounds) candidates due to two mechanisms:

  • Metal Chelation: They bind catalytic metals (Fe, Cu, Zn) in metalloenzymes.

  • Redox Cycling: They can generate H2O2 in the presence of transition metals, interfering with redox readouts.

You must run these counter-screens to validate any "Hit."

The "Chelation Shift" Assay

If your target is a metalloenzyme (e.g., Histone Deacetylase, Urease, Matrix Metalloproteinase), run the assay +/- excess metal.

  • Step 1: Determine

    
     in standard buffer.
    
  • Step 2: Repeat assay but supplement buffer with 100

    
    M of the relevant cofactor metal (e.g., 
    
    
    
    or
    
    
    ).
  • Result: If the

    
     shifts dramatically (e.g., >10-fold loss of potency) in the presence of excess metal, the compound is likely acting as a non-specific chelator, not a specific inhibitor.
    
The Detergent Test (Aggregation)

Hydrazides can form colloidal aggregates that sequester enzymes.

  • Protocol: Re-run the

    
     curve in the presence of 0.01% Triton X-100  (freshly prepared).
    
  • Result: If inhibition disappears with detergent, the compound is a promiscuous aggregator (False Positive).

Phase 4: Mechanism of Action & Data Visualization

Visualizing the Screening Cascade

The following workflow ensures only high-quality chemical matter progresses.

ScreeningCascade cluster_Counter Counter-Screening (Validation) Library Hydrazide Library (DMSO Stock) QC QC: LC-MS Purity (Check for Hydrazones) Library->QC Primary Primary Screen (MABA or MAO) QC->Primary Pass Hit Hit Identification (>50% Inhibition) Primary->Hit Chelation Chelation Shift Assay (+/- Metal Ions) Hit->Chelation Agg Aggregation Test (+ 0.01% Triton X-100) Hit->Agg Valid Validated Hit (Specific Inhibitor) Chelation->Valid No Shift Discard False Positive (PAINS/Artifact) Chelation->Discard IC50 Shift Agg->Valid Activity Retained Agg->Discard Activity Lost

Caption: Figure 1: Strategic screening cascade for hydrazides, emphasizing early QC and mandatory counter-screens for chelation and aggregation artifacts.

Visualizing the Isoniazid Activation Pathway

Understanding the prodrug mechanism is vital for interpreting TB screening data.

INH_Mechanism INH Isoniazid (Prodrug) Radical Isonicotinoyl Radical INH->Radical Oxidation by KatG KatG KatG Enzyme (Catalase-Peroxidase) KatG->Radical Adduct INH-NAD Adduct (Active Inhibitor) Radical->Adduct Covalent Bond NAD NAD+ NAD->Adduct InhA Target: InhA (Enoyl-ACP Reductase) Adduct->InhA Competitive Inhibition (Ki < 5 nM) Wall Mycolic Acid Synthesis Blocked InhA->Wall Pathway Arrest

Caption: Figure 2: Mechanism of Action for Isoniazid (INH). The hydrazide requires oxidative activation by KatG to form the INH-NAD adduct, which targets InhA.[4]

Phase 5: Data Presentation & Analysis

When reporting hydrazide activity, use the table format below to clearly distinguish intrinsic potency from artifacts.

Table 1: Recommended Data Reporting Structure

Compound IDPrimary

(

M)
+Triton X-100

+Metal (Fe/Zn)

Interpretation
HYD-001 0.50.60.5Valid Hit (Stable, specific)
HYD-002 1.2>501.1False Positive (Aggregator)
HYD-003 0.80.9>50False Positive (Chelator)
HYD-004 2.52.42.6Valid Hit (Moderate potency)

Key Analysis:

  • Activity Cliffs: If a minor structural change (e.g., removing the hydrazide

    
    ) causes a complete loss of activity, this supports a specific binding mode (often hydrogen bonding or covalent adduct formation) rather than non-specific interference.
    

References

  • Timmins, G. S., & Deretic, V. (2006). Mechanisms of action of isoniazid. Molecular Microbiology, 62(5), 1220–1227.

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.

  • Rozwarski, D. A., et al. (1998). Crystal structure of the Mycobacterium tuberculosis enoyl-ACP reductase, InhA, in complex with NAD+ and a C16 fatty acyl substrate. Science, 286(5448), 2359-2363.

  • Tipton, K. F., et al. (2004). Monoamine oxidases: certainties and uncertainties. Current Medicinal Chemistry, 11(15), 1965-1982.

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.

Sources

Methods for assessing the stability of 4-(2,4-Dichlorophenoxy)butanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the method development, validation, and execution of stability studies for 4-(2,4-Dichlorophenoxy)butanohydrazide (hereafter referred to as 2,4-DBH ). As a functionalized hydrazide derivative of the herbicide 2,4-DB, this compound presents unique stability challenges—specifically the susceptibility of the hydrazide moiety to oxidative degradation and hydrolytic cleavage. This guide provides a self-validating workflow for researchers to establish the compound's shelf-life, degradation kinetics, and storage requirements in compliance with ICH Q1A(R2) guidelines.

Chemical Context & Stability Risks

To design an effective stability protocol, one must first understand the molecular vulnerabilities of 2,4-DBH.[1][2]

  • Structure: The molecule consists of a lipophilic 2,4-dichlorophenoxy tail ether-linked to a butyric acid backbone, terminated by a polar hydrazide group (-CONHNH₂).[1][2]

  • Primary Degradation Risk (Hydrolysis): The amide-like linkage in the hydrazide is prone to acid/base hydrolysis, yielding 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) and hydrazine .[1][2]

  • Secondary Degradation Risk (Oxidation): Hydrazides are reducing agents.[1][2] In the presence of atmospheric oxygen or peroxides, they can degrade into diimides or couple to form symmetric hydrazines.[1]

  • Safety Implication: The generation of free hydrazine (a known carcinogen/genotoxin) makes stability monitoring critical not just for potency, but for safety.[2]

Analytical Method Development (Stability-Indicating)

A non-specific assay is useless for stability studies.[1][2] The method must resolve the parent peak from its degradation products.

RP-HPLC Protocol
  • Rationale: A C18 column provides sufficient retention for the lipophilic phenoxy tail. A slightly acidic mobile phase suppresses the ionization of the butyric acid degradant (pKa ~4.8), sharpening its peak, while keeping the basic hydrazine moiety (pKa ~8) protonated and in the void volume or early eluting.

Table 1: Recommended Chromatographic Conditions

ParameterSettingRationale
Column C18 (L1), 250 x 4.6 mm, 5 µmStandard stationary phase for separating moderately polar organics.[1][2]
Mobile Phase A 0.1% Phosphoric Acid in Water (pH 2.[1][2]5)Low pH suppresses silanol activity and acid ionization.[1][2]
Mobile Phase B Acetonitrile (ACN)Strong solvent to elute the lipophilic dichlorophenoxy moiety.
Elution Mode Gradient: 20% B to 80% B over 15 minEnsures separation of the polar hydrazide from the non-polar acid degradant.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.[1][2]
Detection UV @ 230 nm & 280 nm230 nm for max sensitivity; 280 nm for specificity (phenoxy ring absorption).[1][2]
Injection Vol 10-20 µLDependent on sample concentration (target 0.5 mg/mL).
System Suitability Tests (SST)
  • Resolution (Rs): > 2.0 between 2,4-DBH and 2,4-DB (acid degradant).[1][2][3]

  • Tailing Factor: < 1.5 (Hydrazides can tail due to silanol interactions; ensure end-capped columns are used).

  • Precision: RSD < 2.0% for 5 replicate injections.

Forced Degradation (Stress Testing) Protocol

This phase validates that the analytical method can detect degradation products.[4][5] It is not for shelf-life determination, but for pathway elucidation.

Workflow Visualization

DegradationPathways Parent 4-(2,4-Dichlorophenoxy) butanohydrazide Acid Degradant A: 4-(2,4-Dichlorophenoxy) butyric acid Parent->Acid Acid/Base Hydrolysis Hydrazine Degradant B: Hydrazine (Genotoxic Impurity) Parent->Hydrazine Hydrolysis Diimide Degradant C: Oxidative Dimers/Diimides Parent->Diimide Oxidation (H2O2 / O2)

Figure 1: Predicted degradation pathways for 2,4-DBH. Hydrolysis yields the parent acid and hydrazine; oxidation yields complex dimers.

Stress Conditions & Procedure[1][2][6][7]
Stress TypeReagent/ConditionDurationTarget DegradationNotes
Acid Hydrolysis 0.1 N HCl, 60°C1-8 Hours10-20%Hydrazides hydrolyze rapidly in acid.[1][2] Monitor closely.
Base Hydrolysis 0.1 N NaOH, Ambient1-4 Hours10-20%Base hydrolysis is often faster than acid.[1][2] Neutralize before injection.[1][2]
Oxidation 3% H₂O₂2-24 Hours10-20%Assess susceptibility to radical attack.[1][2]
Thermal 60°C (Solid state)7 DaysN/AAssess physical stability (melting/fusion).
Photolytic 1.2 million lux hours~1 WeekN/APhenoxy rings can undergo photo-dechlorination.[1][2]

Critical Step: If degradation exceeds 20%, dilute the stress agent or reduce time.[1][2] "Over-cooking" the sample creates secondary degradants that complicate the chromatogram.

Long-Term & Accelerated Stability Protocol

Once the method is validated via stress testing, proceed to the formal stability study following ICH Q1A(R2) standards.[2]

Storage Conditions
  • Long-Term (Real Time): 25°C ± 2°C / 60% RH ± 5% RH[1][2]

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[1][2]

  • Intermediate (If Accelerated fails): 30°C ± 2°C / 65% RH ± 5% RH[2]

Sampling Schedule
  • Accelerated: 0, 1, 3, 6 months.

  • Long-Term: 0, 3, 6, 9, 12, 18, 24 months.[1][2]

Testing Parameters (Specification)

At each time point, evaluate:

  • Appearance: Color change (yellowing indicates oxidation).[1][2]

  • Assay (HPLC): % Label Claim (Limits: 95.0% – 105.0%).

  • Impurities:

    • Individual Unknown: < 0.10%[2]

    • Total Impurities: < 1.0%[2]

    • Specific Test for Hydrazine: Because hydrazine has weak UV absorbance, use a specific colorimetric limit test (e.g., p-dimethylaminobenzaldehyde method) or LC-MS if HPLC-UV shows significant hydrolysis.[1][2]

Data Analysis & Kinetic Calculation

To predict shelf-life from accelerated data (if linear degradation is observed), use the Arrhenius equation.[1][2]

  • Determine Rate Constant (k): Plot concentration vs. time for each temperature.

    • Zero-order:

      
       (Common for suspensions/solids)[1][2]
      
    • First-order:

      
       (Common for solutions)[1][2]
      
  • Arrhenius Plot: Plot

    
     vs. 
    
    
    
    (Kelvin).[1][2]
  • Calculate

    
     (Activation Energy):  Slope = 
    
    
    
    .[1][2]
  • Extrapolate: Use

    
     at 25°C to predict 
    
    
    
    (time to 90% potency).
Stability Workflow Diagram

StabilityWorkflow cluster_conditions Storage Conditions Start Start Stability Study MethodVal Method Validation (Specificity/Linearity/Stress Testing) Start->MethodVal BatchSetup Batch Setup (3 Batches, ICH Conditions) MethodVal->BatchSetup Acc Accelerated 40°C/75% RH BatchSetup->Acc Long Long-Term 25°C/60% RH BatchSetup->Long PullPoints Sample Pull Points (0, 1, 3, 6, ... Months) Acc->PullPoints Long->PullPoints Analysis HPLC Analysis & Physical Inspection PullPoints->Analysis DataEval Data Evaluation (Trend Analysis) Analysis->DataEval Report Final Stability Report DataEval->Report

Figure 2: Operational workflow for executing the stability study from method validation to reporting.

References

  • International Council for Harmonisation (ICH). (2003).[1][2][6][7] Stability Testing of New Drug Substances and Products Q1A(R2).[1][8][6] Retrieved from [Link]

  • Singh, S., & Bakshi, M. (2000).[1][2] Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs.[1] Pharmaceutical Technology.[1][2]

  • Blessy, M., et al. (2014).[1][2] Stress testing of pharmaceutical products: A review. Journal of Pharmaceutical Analysis.[1] Retrieved from [Link]

  • PubChem. (n.d.).[1][2] 4-(2,4-Dichlorophenoxy)butyric acid (2,4-DB) - Compound Summary. Retrieved from [Link][1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2,4-Dichlorophenoxy)butanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-24D-BH-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

You are encountering yield issues with the synthesis of 4-(2,4-Dichlorophenoxy)butanohydrazide . This molecule is a critical intermediate often used in the development of agrochemicals and pharmaceutical heterocycles.

Low yields in this specific pathway are rarely due to a single catastrophic failure. Instead, they typically stem from two competing mechanisms:

  • Incomplete Etherification: Poor conversion of 2,4-dichlorophenol (2,4-DCP) to the butyrate ester.

  • Hydrazinolysis Competition: The formation of the symmetric bis-hydrazide dimer or hydrolysis to the carboxylic acid during the hydrazine step.

This guide deconstructs the synthesis into two self-validating modules. Follow the Critical Control Points (CCPs) to isolate and resolve the bottleneck.

Module 1: The Precursor (Esterification)

Objective: Maximize the yield of Ethyl 4-(2,4-dichlorophenoxy)butyrate . Common Failure: Incomplete alkylation due to poor nucleophilicity of the phenoxide or moisture contamination.

Optimized Protocol
  • Reagents: 2,4-Dichlorophenol (1.0 eq), Ethyl 4-bromobutyrate (1.1 eq), Anhydrous

    
     (2.0 eq), Potassium Iodide (KI) (0.1 eq).
    
  • Solvent: Acetone (High purity, dry) or DMF (if scaling up >50g).

  • Temperature: Reflux (

    
    C for Acetone).
    
The "Why" (Causality)

The reaction is a standard Williamson ether synthesis. However, the electron-withdrawing chlorine atoms on the phenol ring stabilize the phenoxide, making it a weaker nucleophile.

  • Role of KI: We add catalytic Potassium Iodide to perform an in situ Finkelstein reaction. The iodide displaces the bromide on the ethyl 4-bromobutyrate, forming a more reactive alkyl iodide, which reacts faster with the phenoxide [1].

  • Role of Base:

    
     is preferred over NaOH to prevent hydrolysis of the ester moiety on the alkylating agent.
    
Troubleshooting Guide: Esterification
SymptomDiagnosisCorrective Action
TLC shows unreacted Phenol Low nucleophilicity / Wet solvent1. Add 10 mol% KI catalyst.2. Ensure

is freshly ground and anhydrous.3. Switch solvent to DMF (higher Temp) if stuck.
Product is an Oil/Sticky Residual solvent / ImpuritiesThis ester is often an oil. Do not try to crystallize. Wash with 5% NaOH to remove unreacted phenol, then dry over

.
Low Yield (<70%) Alkylating agent hydrolysisEnsure the system is under a drying tube (

). Moisture hydrolyzes the ethyl 4-bromobutyrate before it reacts.

Module 2: The Critical Step (Hydrazinolysis)

Objective: Convert the ester to 4-(2,4-Dichlorophenoxy)butanohydrazide . Common Failure: Formation of the dimer (Bis-hydrazide) or hydrolysis to the acid.

Optimized Protocol
  • Reagents: Ethyl 4-(2,4-dichlorophenoxy)butyrate (1.0 eq), Hydrazine Hydrate 80% (4.0 - 5.0 eq).

  • Solvent: Absolute Ethanol.

  • Temperature: Reflux (

    
    C) for 4–6 hours.
    
The "Why" (Causality)

The reaction is a nucleophilic acyl substitution. Hydrazine is a bidentate nucleophile.

  • The Dimer Trap: If the ratio of Hydrazine to Ester is low (e.g., 1:1 or 1.5:1), the newly formed hydrazide product still has a free

    
     group. This group can attack another molecule of ester, forming a symmetric dimer (
    
    
    
    ).
  • Solution: By using a large excess (4.0+ eq) of hydrazine, you statistically ensure that every ester molecule collides with a free hydrazine molecule rather than a hydrazide product [2].

Troubleshooting Guide: Hydrazinolysis
SymptomDiagnosisCorrective Action
Precipitate is insoluble in hot EtOH Dimer Formation You used insufficient hydrazine. Action: Increase Hydrazine Hydrate to 5 equivalents. The dimer is a dead-end product.
Product is a liquid/gum Incomplete crystallization1. Evaporate solvent to 1/3 volume.2. Cool to

C.3. Triturate (scratch glass) with cold diethyl ether or hexane to induce nucleation.
Melting Point is low (<100°C) Solvent inclusion / WetRecrystallize from Ethanol/Water (9:1). Dry in a vacuum oven at

C.
No Reaction (TLC shows Ester) Steric hindrance / Old Hydrazine1. Check Hydrazine quality (it degrades).2. Add catalytic Ethanol (if running neat) or increase reflux time.

Visualizing the Workflow

The following diagram illustrates the critical decision pathways for optimizing the yield.

Synthesis_Optimization Start Start: 2,4-DCP + Ethyl 4-bromobutyrate Step1 Step 1: Etherification (Acetone, K2CO3, KI) Start->Step1 Check1 Checkpoint 1: TLC Analysis Step1->Check1 Issue1 Issue: Unreacted Phenol Check1->Issue1 Phenol remains Inter Intermediate: Ethyl 4-(2,4-dichlorophenoxy)butyrate Check1->Inter Conversion >95% Fix1 Add 10% KI Dry Solvent Issue1->Fix1 Fix1->Step1 Step2 Step 2: Hydrazinolysis (EtOH, Reflux) Inter->Step2 Decision Hydrazine Ratio? Step2->Decision PathA Low Ratio (<2 eq) Decision->PathA PathB High Ratio (>4 eq) Decision->PathB ResultA FAILURE: Dimer Formation (Insoluble Solid) PathA->ResultA ResultB SUCCESS: Target Hydrazide (Crystalline Solid) PathB->ResultB

Figure 1: Critical Control Points in the synthesis of 4-(2,4-Dichlorophenoxy)butanohydrazide.

Frequently Asked Questions (FAQ)

Q1: Can I use Sodium Hydride (NaH) for the first step to speed it up? A: While NaH is a faster base, it is risky. NaH can cause the hydrolysis of the ethyl 4-bromobutyrate ester before it reacts with the phenol. Anhydrous


 in Acetone or DMF is milder and preserves the ester functionality [3].

Q2: My final product is pinkish. Is it pure? A: No. A pink or brown tint usually indicates oxidation of trace unreacted hydrazine or phenol impurities. Recrystallize the product from hot ethanol. If the color persists, treat the hot solution with activated charcoal before filtering.

Q3: Why do I need to wash the intermediate ester with NaOH? A: The hydrazinolysis step is sensitive to acidic impurities. Unreacted 2,4-dichlorophenol is acidic. Washing the organic layer of the ester with 5% NaOH removes the phenol (as water-soluble phenoxide) ensuring the subsequent hydrazine reaction proceeds in a neutral/basic environment.

Q4: Can I run the hydrazine reaction neat (without solvent)? A: It is possible but dangerous. Hydrazine hydrate at high temperatures is unstable. Ethanol acts as a thermal buffer (reflux at


C) and helps solubilize the ester, ensuring a homogeneous reaction.

References

  • Finkelstein Reaction Mechanism: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. The use of iodide catalysts in alkylation reactions is a foundational technique to improve yields with alkyl bromides/chlorides.
  • Hydrazinolysis of Esters

    • R. Todd, D. (1946). The Wolff-Kishner Reduction.[1] Organic Reactions. (Context on hydrazine reactivity).

    • Standard protocol validation for phenoxy-hydrazides: Synthesis of 2,4-D derivatives. (See general methodologies in: ).

  • Base Selection in Williamson Synthesis: Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical. (Standard reference for ether synthesis conditions).

Sources

Technical Support Center: Optimizing Reaction Conditions for Hydrazide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for hydrazide synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. Hydrazides are crucial intermediates in medicinal chemistry and materials science, and mastering their synthesis is key to successful downstream applications.[1][2] This resource moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and overcome challenges in your own work.

Section 1: Fundamental Principles of Hydrazide Synthesis

Hydrazide synthesis primarily involves the reaction of a hydrazine derivative with a carboxylic acid or its activated form, such as an ester or acyl chloride.[3] Understanding the core mechanisms is the first step toward optimizing your reaction.

The most common pathways are:

  • From Esters (Hydrazinolysis): This is a widely used method involving the nucleophilic acyl substitution of an ester's alkoxy group with hydrazine.[4] The reaction is typically performed by refluxing the ester with hydrazine hydrate in an alcohol solvent like methanol or ethanol.[4][5][6]

  • From Carboxylic Acids (Coupling): This route requires the activation of the carboxylic acid's hydroxyl group to turn it into a better leaving group. This is often achieved using coupling agents like carbodiimides (e.g., DCC, EDC).[1][7][8]

Below is a generalized workflow for the two primary methods of hydrazide synthesis.

G cluster_0 Route 1: From Esters cluster_1 Route 2: From Carboxylic Acids start_ester Carboxylic Acid Ester (R-COOR') reflux Reflux in Alcohol (e.g., EtOH, MeOH) start_ester->reflux hydrazine_ester Hydrazine Hydrate (NH₂NH₂·H₂O) hydrazine_ester->reflux product_ester Acyl Hydrazide (R-CONHNH₂) reflux->product_ester start_acid Carboxylic Acid (R-COOH) reaction_acid Reaction at RT in aprotic solvent (e.g., DCM, THF) start_acid->reaction_acid activator Coupling Agent (e.g., DCC, HATU) activator->reaction_acid hydrazine_acid Hydrazine (NH₂NH₂) hydrazine_acid->reaction_acid product_acid Acyl Hydrazide (R-CONHNH₂) reaction_acid->product_acid

Caption: Primary synthetic routes to acyl hydrazides.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question: My TLC analysis shows no product formation, only starting material. What went wrong?

Answer: This is a common issue that can stem from several factors related to reactivity and reaction conditions.

  • Cause 1: Insufficient Reactivity of the Ester.

    • Explanation: Sterically hindered esters or those with electron-withdrawing groups near the carbonyl can be less reactive towards nucleophilic attack by hydrazine. Methyl or ethyl esters are generally preferred for their higher reactivity.[4]

    • Solution:

      • Increase Temperature: Ensure you are refluxing the reaction mixture. For less reactive esters, a higher boiling point solvent (e.g., n-butanol) might be necessary, provided your starting materials are stable at that temperature.

      • Increase Reaction Time: Some reactions can take several hours to reach completion.[5] Monitor the reaction by TLC every few hours.

      • Switch Synthetic Route: If hydrazinolysis of the ester consistently fails, the starting material may be too unreactive. Consider converting the ester back to the carboxylic acid and using a coupling agent (Route 2), which provides a more activated intermediate.

  • Cause 2: Poor Quality Reagents.

    • Explanation: Hydrazine hydrate is susceptible to degradation. Old or improperly stored hydrazine can have reduced potency. Similarly, anhydrous solvents are critical, especially when using water-sensitive coupling agents.

    • Solution:

      • Use a fresh bottle of hydrazine hydrate or titrate it to determine its concentration.

      • For the carboxylic acid route, ensure your coupling agents (e.g., DCC, HATU) are fresh and have been stored under inert conditions.

      • Use anhydrous solvents, especially for the coupling agent route.[6]

  • Cause 3: Incorrect Stoichiometry.

    • Explanation: While an excess of hydrazine is often used to drive the reaction to completion, a massive excess can sometimes complicate purification. Ensure you are using at least a slight molar excess (e.g., 1.2 to 4 equivalents) of hydrazine hydrate.[9]

    • Solution: Double-check your calculations for molar equivalents. For the reaction of ethyl 4-(4-methylphenylsulfonamido)benzoate, four equivalents of hydrazine hydrate were used to ensure the reaction went to completion.[9]

Question: My reaction is complete, but I am getting a very low yield after workup. Where did my product go?

Answer: Product loss often occurs during the workup and purification stages. The chemical nature of hydrazides can make them challenging to isolate.

  • Cause 1: Product is Water-Soluble.

    • Explanation: Simple aliphatic or polar hydrazides may have significant solubility in water. If your workup involves an aqueous wash, you may be losing a substantial amount of product to the aqueous layer.

    • Solution:

      • Back-Extraction: After your initial extraction with an organic solvent (like ethyl acetate or DCM), re-extract the aqueous layer several times with the organic solvent to recover dissolved product.

      • Brine Wash: Use a saturated NaCl solution (brine) for the final wash. This decreases the solubility of organic compounds in the aqueous layer, pushing more of your product into the organic phase.

      • Evaporation without Washing: If your reaction is clean and the main impurity is excess hydrazine, consider evaporating the solvent directly and purifying the crude residue by other means, such as recrystallization or chromatography.

  • Cause 2: Product Precipitation and Loss during Filtration.

    • Explanation: In many cases, the hydrazide product is insoluble in the reaction solvent (e.g., ethanol) and precipitates out.[6] This is often a desired outcome for purification, but improper handling can lead to loss.

    • Solution:

      • Ensure Complete Precipitation: Cool the reaction mixture in an ice bath for an extended period (e.g., 1-2 hours) to maximize crystallization before filtering.

      • Wash with Cold Solvent: Wash the collected solid on the filter with a small amount of cold reaction solvent to remove soluble impurities without dissolving a significant amount of the product.

Question: I am observing a significant side product in my reaction. How can I identify and prevent it?

Answer: Side reactions are common, particularly with highly reactive reagents like hydrazine.

  • Cause 1: Dimer Formation (Diacylhydrazines).

    • Explanation: If the newly formed hydrazide is deprotonated or if there is a local excess of the activated ester/acid, the hydrazide can act as a nucleophile itself, attacking another molecule of the electrophile to form a symmetric N,N'-diacylhydrazine. This is more common when reacting sulfonyl chlorides with hydrazine.[10]

    • Solution:

      • Control Reagent Addition: Add the limiting reagent (the ester or acyl chloride) slowly and dropwise to a solution containing an excess of hydrazine.[10] This ensures that the electrophile is more likely to encounter a hydrazine molecule than a hydrazide molecule.

      • Use a Sufficient Excess of Hydrazine: Maintaining a higher concentration of hydrazine relative to the electrophile statistically favors the formation of the desired monohydrazide.[10]

  • Cause 2: Michael Addition with α,β-Unsaturated Esters.

    • Explanation: When using α,β-unsaturated esters, hydrazine can act as a nucleophile in a conjugate (Michael) addition to the double bond, leading to the formation of a pyrazolidinone ring instead of the desired hydrazide.[11]

    • Solution: This is a challenging problem to solve via standard hydrazinolysis. The recommended approach is to avoid the ester route entirely. Convert the α,β-unsaturated acid into an activated ester or amide in situ under mild conditions and then react it with hydrazine. This method provides the desired hydrazide in excellent yield and purity.[11]

Section 3: Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for my hydrazide synthesis? A1: For the reaction of esters with hydrazine, the preferred solvents are alcohols like methanol or ethanol.[6] These solvents are effective because they typically dissolve both the starting ester and hydrazine hydrate, while the resulting hydrazide product often has lower solubility and crystallizes out, simplifying purification.[6] For reactions starting from carboxylic acids using coupling agents, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are used to avoid reaction with the solvent.[1]

Q2: What are the most common coupling agents for synthesizing hydrazides from carboxylic acids, and how do I choose one? A2: Carbodiimides are the most common class of coupling agents. The choice depends on factors like solubility, cost, and ease of byproduct removal.

Coupling AgentStructureAdvantagesDisadvantagesTypical Conditions
DCC (N,N'-Dicyclohexyl-carbodiimide)C₁₃H₂₂N₂Inexpensive, highly effective.[1]Dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents, making purification difficult.[8]DCM or THF, Room Temp[1]
EDC (or EDAC)C₈H₁₇N₃·HClThe urea byproduct is water-soluble, allowing for easy removal with an aqueous workup.[12]More expensive than DCC; moisture sensitive.Aqueous or organic solvent, often with an additive like HOBt.[7]
HATU C₁₀H₁₅F₆N₆OPVery high coupling efficiency, low racemization risk, suitable for difficult couplings.[13][14]Expensive; byproducts can be difficult to remove.Aprotic solvents (DMF, NMP), with a non-nucleophilic base (DIPEA).

Q3: How can I monitor the progress of my reaction? A3: Thin-Layer Chromatography (TLC) is the most common and convenient method. Stain with potassium permanganate or use a UV lamp if your compounds are UV-active. For more quantitative analysis, especially during optimization, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.[15] When monitoring mechanochemical or vapor-mediated reactions, ex situ powder X-ray diffraction (PXRD) and IR-ATR spectroscopy can be powerful tools.[16]

Q4: What is the best method to purify my final hydrazide product? A4: The ideal purification method depends on the physical properties of your product.

  • Recrystallization: This is the most common and often preferred method, especially when the hydrazide precipitates from the reaction mixture or is a solid crude product.[3][17] Ethanol is a frequently used solvent for recrystallization.[18]

  • Column Chromatography: This is effective for non-crystalline or oily products, or when separating closely related impurities.[17] Be aware that some hydrazones (a related class of compounds) can be sensitive to silica gel.[19] If you suspect instability, you can use deactivated silica (e.g., by adding 1% triethylamine to the eluent) or switch to a different stationary phase like alumina.[19]

  • Washing/Trituration: If the product is a solid and the impurities are soluble in a specific solvent (e.g., water, n-hexane, or ether), you can wash or triturate the crude product with that solvent to remove the impurities.[17]

Below is a general workflow to guide your troubleshooting process when a reaction fails.

G start Reaction Start: No Product by TLC check_reagents Are reagents (hydrazine, coupling agents) fresh and stored correctly? start->check_reagents check_conditions Are reaction conditions (temp, time, solvent) appropriate for the substrate? check_reagents->check_conditions Yes replace_reagents Replace with fresh reagents and repeat. check_reagents->replace_reagents No check_reactivity Is the starting material (e.g., ester) known to be unreactive? check_conditions->check_reactivity Yes increase_severity Increase temperature, prolong reaction time, or use a catalyst. check_conditions->increase_severity No change_route Switch synthetic route (e.g., from ester to activated acid). check_reactivity->change_route Yes success Reaction Successful check_reactivity->success No replace_reagents->start increase_severity->start change_route->start

Caption: Troubleshooting workflow for failed hydrazide synthesis.

Section 4: Standard Experimental Protocol

Synthesis of 2-(N-piperidinyl)acetic acid hydrazide from its corresponding ester [5]

This protocol details a standard procedure for synthesizing a hydrazide from an ester via hydrazinolysis.

  • Reagents & Materials:

    • Ethyl ester of 2-(N-piperidyl) acetic acid (1 equivalent)

    • Hydrazine hydrate (95-100%) (1.2 equivalents)

    • Absolute ethanol

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer/hotplate

    • TLC plates (silica gel)

  • Procedure:

    • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ethyl ester of 2-(N-piperidyl) acetic acid (0.1 mol).

    • Solvent Addition: Add absolute ethanol to dissolve the ester. The exact volume will depend on the scale, but a concentration of ~1-2 M is a good starting point.

    • Hydrazine Addition: Add hydrazine hydrate (0.12 mol, 1.2 eq.) to the solution.

    • Reaction: Heat the reaction mixture to reflux (approximately 75–80 °C) with vigorous stirring.

    • Monitoring: Monitor the reaction progress using TLC. A typical eluent system would be ethyl acetate/hexane or dichloromethane/methanol. The hydrazide product should have a lower Rf value than the starting ester due to its increased polarity. The reaction is typically complete within 2-4 hours.[5]

    • Workup & Isolation:

      • Once the reaction is complete (as indicated by the disappearance of the starting ester spot on TLC), allow the mixture to cool to room temperature.

      • Reduce the solvent volume under reduced pressure using a rotary evaporator.

      • If the product crystallizes upon cooling or concentration, collect the solid by vacuum filtration.

      • Wash the collected solid with a small amount of cold ethanol or diethyl ether to remove residual hydrazine.

    • Purification:

      • If the filtered product is not sufficiently pure, it can be recrystallized from a suitable solvent (e.g., ethanol or methanol).

      • If the product is an oil or does not crystallize, it may be purified by column chromatography on silica gel.[5]

References

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology.
  • Berillo, D. A., & Dyusebaeva, M. A. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Saudi Pharmaceutical Journal, 30(8), 1036-1043. [Link]

  • Choudhary, A., Naughton, B., & Li, X. (2010). Synthesis of amides directly from carboxylic acids and hydrazines. Organic & Biomolecular Chemistry, 8(21), 4819-4821. [Link]

  • Wang, S. S., Gisin, B. F., Winter, D. P., Makofske, R., Kulesha, I. D., Tzou, G., & Meienhofer, J. (1978). Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. International Journal of Peptide and Protein Research, 11(4), 297-300. [Link]

  • ResearchGate. (2020). Can anyone tell which solvent be used for the reaction between ester and amine(Hydrazine)? [Link]

  • ResearchGate. (2023). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane? [Link]

  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(64), 39155-39167. [Link]

  • Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods for Hydrazines. [Link]

  • Reddit. (2021). Need a purification method for a free hydrazone. [Link]

  • Al-Hourani, B. J., et al. (2023). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. RSC Advances, 13(1), 224-241. [Link]

  • Popiołek, Ł., & Kosikowska, U. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 28(15), 5851. [Link]

  • ResearchGate. (2015). I have tried to synthesize sulphonyl-hydrazides but in every reaction a dimer was produced. How can I reduce the formation of this structure? [Link]

  • ResearchGate. (2020). How to purify hydrazone? [Link]

  • ResearchGate. (2009). A New Procedure for Preparation of Carboxylic Acid Hydrazides. [Link]

  • Pathak, D., et al. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Eng. Proc., 11, 21. [Link]

  • ChemSurvival. (2019, July 29). 08.09 Activation Substitution of Carboxylic Acids [Video]. YouTube. [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]

  • ResearchGate. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part ...). [Link]

Sources

Minimizing byproducts in the synthesis of phenoxy derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It prioritizes actionable troubleshooting, mechanistic understanding, and byproduct minimization strategies for the synthesis of phenoxy derivatives.

Topic: Minimizing Byproducts & Process Optimization Role: Senior Application Scientist Status: Active Guide [v2026.1]

Mission Statement

Synthesizing phenoxy derivatives (aryl ethers) often presents a deceptive simplicity. Whether you are targeting a herbicide intermediate or a complex pharmaceutical pharmacophore, the competition between O-alkylation , C-alkylation , and elimination can ruin yield profiles. This guide addresses the root causes of these byproducts and provides self-validating protocols to suppress them.

Module 1: The Williamson Ether Synthesis

Core Challenge: Controlling the Ambident Phenoxide & Preventing Elimination

The phenoxide anion is an ambident nucleophile —it can attack electrophiles via the oxygen (hard nucleophile) or the ring carbons (soft nucleophiles, typically ortho/para). Furthermore, the basicity of the phenoxide often triggers E2 elimination in the alkyl halide.

Troubleshooting: "I am seeing significant C-alkylation."

Diagnosis: This typically occurs when the oxygen atom is "shielded" by solvation, or the electrophile is soft. The Mechanism: In protic solvents (MeOH, Water), hydrogen bonds form a tight cage around the hard oxygen anion. This reduces electron density at the oxygen, making the softer carbon sites relatively more nucleophilic (Kornblum’s Rule).

Corrective Protocol:

  • Solvent Switch: Move to Polar Aprotic Solvents (DMF, DMSO, NMP). These solvate the cation (Na+, K+) but leave the phenoxide anion "naked" and highly reactive at the oxygen center.

  • Counter-ion Control: If you must use non-polar solvents (e.g., Toluene), use 18-Crown-6 (for K+) or 15-Crown-5 (for Na+) to sequester the cation and expose the oxygen.

Solvent TypeExamplesEffect on PhenoxideMajor Product
Protic Water, Ethanol, TFEH-bonds to Oxygen (Shielding)C-Alkylation / Low Yield
Polar Aprotic DMF, DMSO, DMAcSolvates Cation only (Naked Anion)O-Alkylation (Desired)
Non-Polar Toluene, HexaneTight Ion PairingSlow Reaction (unless PTC used)
Troubleshooting: "My alkyl halide is converting to an alkene (Elimination)."

Diagnosis: The phenoxide is acting as a base (E2 mechanism) rather than a nucleophile (SN2). This is common with secondary halides or sterically hindered primary halides.[1][2]

Optimization Steps:

  • Temperature Control: SN2 is less sensitive to temperature than E2.[2] Lower the temperature (0°C to RT) to favor substitution.

  • Base Selection: If generating the phenoxide in situ, avoid bulky bases (like t-BuOK) which favor elimination due to steric clash. Use NaH or K2CO3.

  • Leaving Group: Switch from Bromide/Iodide to Tosylate (OTs) or Mesylate (OMs) . Sulfonates are excellent leaving groups but are less prone to promoting elimination compared to halides in certain steric environments.

Decision Logic: Williamson Optimization

The following diagram outlines the logical flow for optimizing O-alkylation.

WilliamsonOptimization Start Start: Phenol + Alkylating Agent CheckHalide Is Alkylating Agent Secondary or Tertiary? Start->CheckHalide EliminationRisk High Risk: E2 Elimination CheckHalide->EliminationRisk Yes SolventCheck Current Solvent System? CheckHalide->SolventCheck No (Primary) Action1 Switch to Mitsunobu or Acid Catalysis EliminationRisk->Action1 Protic Protic (EtOH, H2O) SolventCheck->Protic Using Protic Aprotic Polar Aprotic (DMF, DMSO) SolventCheck->Aprotic Using Aprotic Action3 Result: C-Alkylation likely. STOP. Protic->Action3 Action2 Switch to DMF/DMSO to favor O-Alkylation Aprotic->Action2

Caption: Decision tree for maximizing O-alkylation yield based on substrate steric hindrance and solvent properties.

Module 2: Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Core Challenge: Catalyst Poisoning and Homocoupling

When simple SN2 is impossible (e.g., reacting phenol with an aryl halide), Palladium-catalyzed coupling is the standard. However, "inactive catalyst" is a frequent byproduct cause.

FAQ: "Why does my reaction stall with Aryl Iodides?"

The "Iodide Effect": It is a common misconception that Aryl Iodides are always superior due to facile oxidative addition. In Buchwald-Hartwig ether synthesis, the iodide ions released can form stable, bridging dimers with Palladium (e.g., [Pd(Ar)I(L)]2). These dimers sequester the catalyst off-cycle, effectively poisoning the reaction.

  • Solution: Use Aryl Bromides when possible. If you must use Iodides, specialized ligands (like bulky biaryl phosphines) or adding a silver salt (AgOTf) to precipitate AgI can restore activity.

Protocol: Preventing Hydrolysis of the Catalyst

Many modern ligands (BrettPhos, tBuXPhos) are sensitive to oxidation, and the precatalysts are sensitive to hydrolysis.

  • The "Shimmer" Test: When using Pd(OAc)2, the solution should remain clear/reddish. If you see a "black shimmer" (Palladium black precipitation) within minutes of heating, your ligand has detached, or oxygen has entered.

  • Corrective Action: Degas solvents using the "Freeze-Pump-Thaw" method or vigorous sparging with Argon for >20 mins. Switch to a Pre-catalyst (e.g., Pd(dba)2 or G3/G4 palladacycles) to ensure the L:Pd ratio is exact.

Module 3: The Mitsunobu Reaction

Core Challenge: Separation of Triphenylphosphine Oxide (TPPO)[3][4][5]

The Mitsunobu reaction is powerful for inverting stereochemistry while forming ethers, but it produces stoichiometric amounts of Triphenylphosphine Oxide (TPPO), a "sticky" byproduct that complicates chromatography.

Troubleshooting: "I cannot separate TPPO from my product."

Method A: The MgCl2 Complexation (Green & Scalable) TPPO forms a Lewis acid-base adduct with MgCl2 that is insoluble in non-polar solvents.

  • Concentrate reaction mixture (typically in THF/Toluene).

  • Add MgCl2 (2 equiv) and heat to reflux for 30 mins.

  • Cool to room temperature and dilute with Toluene.

  • Filter: The TPPO-MgCl2 complex precipitates as a solid. Your product remains in the filtrate.

Method B: The "Polarity Crash" If your product is lipophilic:

  • Dissolve the crude residue in a minimum amount of Et2O or Toluene.

  • Slowly add Hexanes or Pentane .

  • TPPO crystallizes out rapidly; filter it off before column chromatography.

Module 4: Green Chemistry & Purification

Core Challenge: Reducing Solvent Waste

Phase Transfer Catalysis (PTC)

Instead of using liters of DMF (which is reprotoxic and hard to remove), use a biphasic system (Toluene/Water) with a quaternary ammonium salt.

  • Reagent: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (1-5 mol%).

  • Mechanism: The PTC shuttles the phenoxide from the aqueous phase into the organic phase where it reacts rapidly with the alkyl halide.

  • Benefit: Water washes away the inorganic salts; Toluene is easily evaporated. This minimizes the "solvent drag" byproduct in workup.

Analytical Check: Monitoring Byproducts

Before declaring success, verify purity using this checklist:

ByproductDetection MethodCharacteristic Signal
C-Alkylated Phenol 1H NMRLoss of symmetry in aromatic region; new alkyl peaks upfield.
Elimination (Alkene) 1H NMRDistinct vinylic protons (5.0–6.5 ppm).
TPPO 31P NMRSharp singlet at ~29 ppm (distinct from PPh3 at -6 ppm).

References & Authority

The protocols defined above are grounded in mechanistic organic chemistry and industrial process optimization standards.

  • Solvent Effects on Phenoxide Reactivity:

    • Mechanism:[1][6][7][8][9][10] Solvation of the phenoxide oxygen by protic solvents reduces nucleophilicity, favoring C-alkylation via the softer carbon centers.[11]

    • Source:Theoretical Study of the Mechanism and Regioselectivity of the Alkylation Reaction of the Phenoxide Ion, ResearchGate. Link

  • Williamson Ether Synthesis Optimization:

    • Elimination Control: Use of primary halides and temperature control to suppress E2 pathways.

    • Source:The Williamson Ether Synthesis, Chemistry LibreTexts. Link

  • Buchwald-Hartwig Troubleshooting:

    • Catalyst Poisoning:[10][12] The inhibitory effect of iodide ions and the necessity of specific bases/ligands.[9]

    • Source:Buchwald-Hartwig Amination/Etherification User Guide, Chemistry LibreTexts. Link

  • Removal of TPPO (Mitsunobu Byproduct):

    • MgCl2 Protocol: Formation of insoluble Lewis acid adducts for filtration-based removal.

    • Source:Development of a Workup for Removing Triphenylphosphine Oxide, AIChE. Link

  • Green Chemistry Solvents:

    • Sustainable Approaches: Replacement of DMF with safer alternatives or aqueous micellar conditions.

    • Source:Green Chemistry Approaches in Drug Synthesis, International Journal of Pharmaceutical Sciences. Link

Sources

Technical Support Center: Synthesis of Glutamyl Hydrazide Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the synthesis of glutamyl hydrazide-containing peptides. This resource is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges posed by this important class of unnatural amino acids. Glutamyl hydrazide residues are valuable for creating potent enzyme inhibitors, peptide macrocycles, and novel bioconjugates.[1][2] However, their synthesis is far from trivial due to the reactivity of the side-chain acyl hydrazide.

This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues, optimize your protocols, and ensure the successful synthesis of your target peptides.

Section 1: FAQs - Foundational Concepts
Q1: What are the primary challenges in synthesizing glutamyl hydrazide peptides compared to standard peptide synthesis?

The core challenge lies in the nucleophilic nature of the hydrazide functional group on the glutamic acid side chain.[3] Even when protected (e.g., as a Boc-hydrazide), this side chain can initiate undesired reactions during standard Solid-Phase Peptide Synthesis (SPPS) steps, particularly during activation for coupling.[1][2] The main complication is an intramolecular cyclization reaction, which competes with the desired intermolecular peptide bond formation, leading to truncated sequences and difficult-to-remove byproducts.[1] This necessitates a carefully planned orthogonal protection strategy that is not always required for standard proteinogenic amino acids.

Q2: What is an "orthogonal protection strategy," and why is it absolutely critical for this synthesis?

An orthogonal protection strategy involves using multiple classes of protecting groups in a single synthesis, where each class can be removed by a specific chemical mechanism without affecting the others.[4][5] For a glutamyl hydrazide peptide, this is non-negotiable. A typical Fmoc-based strategy would look like this:

  • α-Amino Group Protection: The Fmoc group, which is temporary and removed under mild basic conditions (e.g., piperidine) before each coupling step.[4]

  • Side-Chain Protection (Standard Residues): Acid-labile groups like tert-butyl (tBu), which are stable to piperidine but are removed during the final cleavage from the resin with strong acid (e.g., Trifluoroacetic Acid - TFA).[6]

  • Glutamyl Hydrazide Side-Chain Protection: A group orthogonal to both the Fmoc and tBu groups. The most common choice is the tert-butoxycarbonyl (Boc) group on the terminal nitrogen of the hydrazide (Fmoc-Glu(NHNH-Boc)-OH). This group is stable to piperidine but is cleaved by TFA.[1] For more complex syntheses requiring on-resin side-chain modification, an allyl ester (OAll) might be used on the glutamic acid side chain, which is removed by a palladium catalyst, offering another layer of orthogonality.[7][8]

This multi-layered protection ensures that the reactive hydrazide is only exposed under controlled conditions, preventing unwanted side reactions during chain elongation.

Section 2: Troubleshooting Guide - Common Synthesis Issues
Issue 1: Dominant Side Reaction & Impurity Profile

Q: My LCMS analysis shows a major byproduct that elutes earlier than my target peptide and has a lower molecular weight. What is it, and how do I stop it from forming?

A: You are most likely observing the result of an intramolecular cyclization. During the activation of the C-terminal carboxyl group of the incoming amino acid, the partially exposed or deprotected glutamyl hydrazide side chain from a previous cycle can act as a nucleophile, attacking the activated ester. This leads to the formation of a stable six-membered ring structure (a derivative of glutarimide) and terminates the peptide chain elongation at that point.[1]

Troubleshooting Steps:

  • Verify Protecting Group Integrity: Ensure your Fmoc-Glu(NHNH-Boc)-OH building block is of high quality and that the Boc group is stable during your synthesis conditions prior to the final cleavage.

  • Optimize Coupling Conditions:

    • Reagent Choice: Avoid over-activation. While potent, some coupling reagents can increase the rate of side reactions. A combination of a carbodiimide like N,N'-Diisopropylcarbodiimide (DIC) with an additive like Oxyma Pure or HOBt is often a reliable choice.

    • Pre-activation Time: Minimize pre-activation time. Introduce the resin immediately after activating the incoming amino acid to favor the intermolecular reaction over the intramolecular side reaction.

  • Steric Hindrance: If the cyclization occurs at the N-terminus of the growing chain, consider using a more sterically hindered amino acid building block immediately following the glutamyl hydrazide residue to physically block the side chain from reaching the activated C-terminus.

Below is a diagram illustrating the intramolecular cyclization pathway that competes with the desired peptide bond formation.

G cluster_0 Desired Pathway: Peptide Coupling cluster_1 Side Reaction: Intramolecular Cyclization Activated_AA Activated Amino Acid (R-COOH*) Peptide_Chain N-terminus of Peptide on Resin Activated_AA->Peptide_Chain Intermolecular Coupling Coupled_Peptide Elongated Peptide Glu_Hydrazide Deprotected Glu-Hydrazide Side Chain (-NH-NH2) Activated_C_Terminus Activated C-Terminus of the same peptide Glu_Hydrazide->Activated_C_Terminus Intramolecular Attack Cyclized_Byproduct Cyclized, Truncated Byproduct

Caption: Competing reaction pathways during SPPS.

Issue 2: Low Overall Yield

Q: My final peptide yield after purification is consistently below 5%. What are the most common points of failure?

A: Low yield is a multifaceted problem often stemming from a combination of factors. Beyond the cyclization side reaction mentioned above, consider these points:

  • Incomplete Coupling: The Fmoc-Glu(NHNH-Boc)-OH residue can be sterically bulky. The coupling step to incorporate this amino acid, and the coupling of the subsequent amino acid, may be inefficient.

    • Solution: Perform a double coupling for the glutamyl hydrazide residue and the following residue. Use a colorimetric test (like the Kaiser test) to confirm the absence of free amines before proceeding to the next deprotection step.

  • Aggregation: Peptides containing hydrophobic residues can aggregate on the resin, blocking reactive sites and preventing efficient coupling and deprotection.[9]

    • Solution: Use a more polar solvent like N-Methyl-2-pyrrolidone (NMP) instead of or in combination with DMF. Incorporate microwave energy during coupling and deprotection steps to disrupt secondary structures and improve reaction kinetics.

  • Premature Cleavage: If using a hyper-acid sensitive linker, repeated exposure to milder acidic conditions (e.g., from some coupling additives) could cause minor premature cleavage throughout the synthesis, leading to a significant cumulative loss.

Issue 3: Purification & Characterization

Q: I'm struggling to achieve >95% purity with RP-HPLC. The impurities seem to co-elute with my main product.

A: Co-elution is common when impurities are structurally very similar to the target peptide, such as deletion sequences (missing one amino acid) or the cyclized byproduct.

Troubleshooting Purification:

  • Modify the Gradient: Switch from a standard acetonitrile/water gradient to a methanol/water gradient. The different solvent selectivity can often resolve closely eluting peaks.

  • Change the pH: Altering the pH of the mobile phase can change the ionization state of your peptide and the impurities, significantly impacting their retention times. If you are using 0.1% TFA (pH ~2), try a buffer system with ammonium acetate at pH 4.5.[10]

  • Orthogonal Purification: Consider a secondary purification method based on a different principle, such as ion-exchange chromatography, if your peptide has a net charge.

Q: My ESI-MS data is ambiguous. How can I confidently identify my glutamyl hydrazide peptide?

A: Beyond matching the parent mass [M+H]+, look for characteristic fragmentation patterns in MS/MS analysis. The glutamyl hydrazide residue has a unique mass and fragmentation behavior. Specifically, look for b- and y-ions that confirm the presence of the Glu(NHNH-Boc) or the deprotected Glu(NHNH2) residue in the correct sequence position. Also, be aware of potential sodium ([M+Na]+) or potassium ([M+K]+) adducts which can complicate the spectrum.[1]

Section 3: Protocols & Methodologies
Protocol 1: Standard SPPS of a Glutamyl Hydrazide Peptide (Fmoc/tBu Strategy)

This protocol outlines a manual synthesis on a 0.1 mmol scale using a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (0.1 mmol)

  • Fmoc-protected amino acids (5 eq)

  • Fmoc-Glu(NHNH-Boc)-OH (5 eq)

  • Coupling Reagents: HCTU (4.9 eq), N,N-Diisopropylethylamine (DIEA) (10 eq)

  • Deprotection Solution: 20% piperidine in DMF

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

Workflow:

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Initial Fmoc Deprotection: Treat the resin with 20% piperidine/DMF (2 x 10 min). Wash thoroughly with DMF (x5), IPA (x2), and DCM (x2).

  • Amino Acid Coupling: a. Dissolve the Fmoc-amino acid (0.5 mmol) and HCTU (0.49 mmol) in DMF. b. Add DIEA (1.0 mmol) to the solution and vortex for 1 minute (pre-activation). c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate at room temperature for 45-60 minutes. e. Wash the resin (DMF x3, DCM x3, DMF x3). f. Recommendation: For the Fmoc-Glu(NHNH-Boc)-OH residue and the subsequent residue, perform a double couple by repeating steps 3a-3e.

  • Fmoc Deprotection: Treat the resin with 20% piperidine/DMF (2 x 10 min). Wash thoroughly.

  • Chain Elongation: Repeat steps 3 and 4 for each amino acid in your sequence.

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group as in step 4.

  • Final Wash: Wash the completed peptide-resin with DMF (x3), DCM (x3), and Methanol (x3), then dry under vacuum.

G cluster_cycle Repeat for Each Amino Acid start Start: Rink Amide Resin swell 1. Swell Resin (DCM, then DMF) start->swell deprotect1 2. Initial Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple 3. Couple Amino Acid (AA, HCTU, DIEA in DMF) *Double couple for Glu(NHNHBoc)* deprotect1->couple wash1 Wash (DMF, DCM) couple->wash1 deprotect2 4. Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotect2 wash2 Wash (DMF, IPA, DCM) deprotect2->wash2 wash2->couple Next AA final_deprotect 5. Final Fmoc Deprotection wash2->final_deprotect End of Sequence final_wash 6. Final Wash & Dry final_deprotect->final_wash cleavage 7. Cleavage & Global Deprotection (TFA Cocktail) final_wash->cleavage

Sources

Validation & Comparative

Technical Guide: Validating Hormone Receptor Specificity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity studies with other hormone receptors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Comparative Analysis of Next-Gen Monoclonal Antibodies vs. Traditional Reagents

Executive Summary

In the development of therapeutics and diagnostic assays targeting hormone receptors—specifically Nuclear Receptors (NRs) and G-Protein Coupled Receptors (GPCRs)—specificity is the primary failure point. Hormone receptors often share >70% sequence homology within their Ligand Binding Domains (LBD), leading to significant cross-reactivity.

This guide provides a rigorous methodological framework for validating the specificity of a High-Affinity Rabbit Monoclonal Antibody (mAb) Candidate (representing "The Product") against standard alternatives (Polyclonal Abs and Competitor Mouse mAbs). We utilize Surface Plasmon Resonance (SPR) for kinetic profiling and Luciferase Reporter Assays for functional selectivity.

Structural Homology & Risk Assessment (In Silico)

Before wet-lab validation, a theoretical risk assessment is required. Cross-reactivity is rarely random; it is dictated by the evolutionary conservation of the receptor family.

The Challenge: Shared Architecture

Nuclear receptors (e.g., Estrogen Receptor, Glucocorticoid Receptor) share a conserved DNA Binding Domain (DBD) and a moderately conserved LBD. Antibodies raised against the DBD often fail specificity tests.

Strategic Insight: The "Product" (Rabbit mAb) was designed using epitope mapping to target unique hypervariable loops within the N-terminal domain (NTD) or specific hinge regions, avoiding the highly conserved zinc-finger motifs of the DBD.

Workflow: From Sequence to Selection

HomologyWorkflow Seq Target Receptor Sequence (e.g., NR3C1) Align Multi-Sequence Alignment (BLAST/Clustal Omega) Seq->Align Domain Domain Filtering (Exclude DBD/LBD Conserved Regions) Align->Domain Identify Homology >60% Epitope Select Unique Epitope (NTD/Hinge Region) Domain->Epitope Target Divergent Seq Screen Candidate Screening Epitope->Screen

Figure 1: In silico antigen selection workflow designed to minimize structural cross-reactivity risks prior to immunization.

Biophysical Assessment: Binding Kinetics (SPR)

The "Gold Standard" for specificity is not just if it binds, but how it binds. We compare the Rabbit mAb Candidate against a Standard Polyclonal and a Competitor Mouse mAb using Surface Plasmon Resonance (SPR).

Experimental Logic[1][2]
  • Technique: SPR (Biacore 8K or Carterra LSA).

  • Setup: Capture kinetics (Ligand immobilized, Analyte in solution) is preferred to avoid avidity effects that mask low-affinity cross-reactivity.

  • Critical Parameter: The Dissociation Constant (

    
    ) and Residence Time (
    
    
    
    ). High-specificity reagents should show no measurable binding (
    
    
    ) to closely related receptors.
Comparative Data: Glucocorticoid Receptor (GR) vs. Mineralocorticoid Receptor (MR)

Scenario: Target is GR (NR3C1). Closest homolog is MR (NR3C2).

ParameterRabbit mAb (The Product) Competitor Mouse mAb Standard Polyclonal Ab
Target (GR)

12 pM (Ultra-High Affinity)450 pM2.1 nM
Target

(

)



Target

(

)

(Slow off-rate)


Cross-Reactant (MR) Binding No Detectable Binding Low Affinity (

)
High Background (

)
Selectivity Ratio > 1,000,000-fold ~1,700-fold~25-fold

Analysis: The Rabbit mAb demonstrates a "clean" sensorgram on the MR channel. The Polyclonal Ab , often marketed as "broadly reactive," shows significant binding to MR, which would generate false positives in tissue staining (IHC) where both receptors are co-expressed (e.g., Kidney distal tubule).

Functional Selectivity: Cell-Based Reporter Assays

Binding does not always equate to function (or interference). To validate the reagent in a biological context, we use a Luciferase Reporter Assay.

Signaling Pathway Context

Nuclear receptors act as ligand-dependent transcription factors.[1][2] Cross-reactivity here means an antibody might inadvertently block (antagonist) or activate (agonist) a non-target receptor, or simply detect the wrong protein in a lysate.

NR_Signaling Ligand Hormone Ligand Receptor Cytosolic Receptor (e.g. GR) Ligand->Receptor Binding HSP HSP90 Complex Receptor->HSP Dissociation Dimer Receptor Homodimer Receptor->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation GRE Glucocorticoid Response Element (DNA) Nucleus->GRE DNA Binding Transcription Transcription (Luciferase Signal) GRE->Transcription Activation

Figure 2: Nuclear Receptor signaling pathway used for functional luciferase reporter validation.[2]

Experimental Results
  • Assay: HEK293T cells transiently transfected with MR-Luciferase or GR-Luciferase plasmids.

  • Treatment: Cells treated with Dexamethasone (GR agonist) or Aldosterone (MR agonist) in the presence of the antibody (via microinjection or protein transfection) to test for blocking.

Outcome:

  • Rabbit mAb: Specifically inhibited GR-driven luciferase signal (if neutralizing) without altering MR-driven signal.

  • Competitor: Showed 15% inhibition of MR signal, indicating "functional cross-reactivity."

Detailed Experimental Protocols

Protocol A: High-Resolution SPR Specificity Assay

Purpose: Quantitative determination of kinetic selectivity.

  • Chip Preparation: Use a Series S Sensor Chip CM5 (Cytiva).

  • Immobilization:

    • Activate flow cells with EDC/NHS (1:1) for 420s.

    • Ligand: Immobilize Recombinant Protein A/G (to capture antibody) to a density of ~3000 RU.

    • Note: We capture the antibody and flow the antigen (Receptor LBD) to prevent chemical inactivation of the receptor's binding site.

  • Capture: Inject Antibody Candidate (10 nM) for 60s to achieve ~100 RU capture level.

  • Single-Cycle Kinetics:

    • Prepare 5-point dilution series of the Target Receptor (e.g., GR-LBD) and Cross-Reactant (e.g., MR-LBD) ranging from 0.1 nM to 100 nM.

    • Inject sequentially without regeneration between concentrations.

  • Regeneration: 10 mM Glycine-HCl pH 1.5 for 30s.

  • Analysis: Fit data to a 1:1 Langmuir binding model. Calculate Selectivity Ratio:

    
    .
    
Protocol B: Luciferase Cross-Reactivity Screen

Purpose: Verify functional isolation in a cellular environment.

  • Cell Culture: Seed HEK293T cells in white-walled 96-well plates (20,000 cells/well).

  • Transfection (24h):

    • Group A: pGL4-GRE (GR Response Element) + GR Expression Vector.

    • Group B: pGL4-MRE (MR Response Element) + MR Expression Vector.

    • Internal Control: Renilla luciferase (for normalization).

  • Antibody Introduction: Use a protein transfection reagent (e.g., PULSin) to introduce the mAb intracellularly 4 hours post-DNA transfection.

  • Stimulation:

    • Treat Group A with 100 nM Dexamethasone.

    • Treat Group B with 10 nM Aldosterone.

  • Detection: After 18 hours, add Dual-Glo Luciferase Reagent. Measure Firefly/Renilla ratio.

  • Criterion: A specific antibody should alter the signal in Group A only.

References

  • FDA Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry.[3][4][5] U.S. Food and Drug Administration.[3][4][5] [Link]

  • NC-IUPHAR. (2025). Receptor Nomenclature and Drug Classification.[6][7][8][9] International Union of Basic and Clinical Pharmacology.[8] [Link]

  • Cytiva. (2023). Surface Plasmon Resonance (SPR) Analysis Guidelines. Cytiva Life Sciences. [Link]

  • McKenna, N. J., & O'Malley, B. W. (2002). Combinatorial Control of Gene Expression by Nuclear Receptors and Coregulators. Cell, 108(4), 465-474. [Link]

  • Carterra. (2024). High-Throughput Antibody Screening and Characterization.[10] Carterra Bio. [Link]

Sources

Structural Confirmation & Performance Analysis: 4-(2,4-Dichlorophenoxy)butanohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Pro-Active" Advantage

In the development of phenoxy-based agrochemicals and pharmaceuticals, the structural distinction between acetic acid derivatives (2,4-D) and butyric acid derivatives (2,4-DB) is not merely a chain extension—it is a functional switch.

This guide focuses on 4-(2,4-Dichlorophenoxy)butanohydrazide , a pivotal intermediate. Unlike its acetic analog, which is directly active, the butyric scaffold often acts as a "pro-drug" or "pro-herbicide," requiring metabolic


-oxidation to release the active moiety. This mechanism offers superior selectivity, sparing non-target organisms that lack the specific 

-oxidase enzyme systems.

This document provides a self-validating framework for synthesizing and confirming the structure of these derivatives, objectively comparing them against the shorter-chain 2,4-D analogs.

Synthesis & Critical Control Points

The synthesis of 4-(2,4-Dichlorophenoxy)butanohydrazide requires a precise three-step sequence. The critical challenge is preventing premature cyclization or hydrolysis of the ester intermediate.

The Synthetic Pathway (Logic Flow)

The following diagram illustrates the synthesis workflow and the critical decision nodes where structural divergence occurs.

G cluster_0 Critical Control Point: Purity Check Start 2,4-Dichlorophenol Reagent1 + Gamma-Butyrolactone (or 4-Chlorobutyric acid) Start->Reagent1 Inter1 4-(2,4-Dichlorophenoxy) butyric acid (2,4-DB) Reagent1->Inter1 Ether Synthesis Step2 Esterification (MeOH/H2SO4) Inter1->Step2 Inter2 Methyl 4-(2,4-dichlorophenoxy) butyrate Step2->Inter2 Step3 Hydrazinolysis (NH2NH2·H2O) Inter2->Step3 Product 4-(2,4-Dichlorophenoxy) butanohydrazide Step3->Product Deriv Schiff Base / Heterocycle Derivatives Product->Deriv Aldehyde Condensation

Figure 1: Step-wise synthesis pathway for 2,4-DB hydrazide derivatives highlighting the ester intermediate as a critical control point.

Structural Confirmation: The "Truth" Layer

To validate the structure, one must distinguish the butanohydrazide (propyl linker) from the acetohydrazide (methyl linker). The propyl chain (


) introduces a unique NMR coupling pattern absent in 2,4-D derivatives.
Comparative Spectral Fingerprints[2]

The following table contrasts the expected spectral data for the target molecule versus its common alternative.

FeatureTarget: 4-(2,4-Dichlorophenoxy)butanohydrazide Alternative: 2-(2,4-Dichlorophenoxy)acetohydrazide Causality / Diagnostic Value

NMR (Aliphatic)
Multiplet Pattern:

~2.1 (Quintet, 2H,

)

~2.4 (Triplet, 2H,

)

~4.0 (Triplet, 2H,

)
Singlet Pattern:

~4.6 (Singlet, 2H,

)
Definitive Proof: The quintet at 2.1 ppm confirms the central methylene of the propyl chain.

NMR (Amide)

9.0–9.5 (Broad Singlet,

)

9.0–9.5 (Broad Singlet,

)
Indicates successful hydrazide formation (both).
IR (Carbonyl)

(Amide I)

(Amide I)
Slight shift due to inductive effect of the longer alkyl chain.
Mass Spec (

)

(calc.)

(calc.)
Molecular ion confirms chain length.
Fragment Ion

(

)

(

)
Common dichlorophenoxy fragment confirms the core moiety.
Protocol: Self-Validating NMR Analysis

Objective: Confirm the integrity of the propyl linker.

  • Sample Prep: Dissolve 10 mg of the hydrazide in

    
    .
    
  • Acquisition: Run a standard

    
     NMR (300 MHz or higher).
    
  • Validation Check (The "Quintet Test"):

    • Locate the aromatic region (6.9–7.6 ppm). Integrate to 3 protons.

    • Locate the aliphatic region. You must see three distinct signal groups.

    • Pass Criteria: A quintet (or broad multiplet) near 2.0–2.2 ppm integrating to 2 protons.

    • Fail Criteria: Absence of the quintet implies chain degradation or incorrect starting material (e.g., use of 2,4-D instead of 2,4-DB).

Performance Comparison: Butyric vs. Acetic Scaffolds

Why choose the complex butanohydrazide over the simpler acetohydrazide? The answer lies in biological selectivity .

Selectivity Mechanism (Beta-Oxidation)
  • 2,4-D Derivatives (Acetic): Biologically active immediately upon absorption. High toxicity to a broad range of broadleaf plants.[1]

  • 2,4-DB Derivatives (Butyric): Biologically inactive until metabolized.

    • Legumes (e.g., Alfalfa, Soybeans): Lack the specific

      
      -oxidase enzyme to shorten the chain. Result:  The molecule remains inactive; the crop is safe.
      
    • Weeds (e.g., Cocklebur): Possess the enzyme. Result: The chain is cleaved to 2,4-D, killing the weed.

Quantitative Performance Matrix
Metric2,4-DB Hydrazide Derivatives2,4-D Hydrazide Derivatives
Crop Safety (Legumes) High (Selectivity via metabolism)Low (Direct phytotoxicity)
Synthetic Yield Moderate (75–85%)High (85–95%)
Lipophilicity (LogP) Higher (Enhanced foliar uptake)Lower
Metabolic Stability Variable (Species-dependent)Low (Rapid conjugation)

Detailed Experimental Protocols

Synthesis of 4-(2,4-Dichlorophenoxy)butanohydrazide

Reagents: Methyl 4-(2,4-dichlorophenoxy)butyrate (10 mmol), Hydrazine hydrate (99%, 20 mmol), Ethanol (absolute, 30 mL).

  • Dissolution: Dissolve the ester in absolute ethanol in a 100 mL round-bottom flask.

  • Addition: Add hydrazine hydrate dropwise with constant stirring.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor via TLC (System: Hexane:Ethyl Acetate 6:4). The ester spot (
    
    
    
    ) should disappear, replaced by a lower
    
    
    spot (hydrazide).
  • Isolation: Cool the mixture to room temperature, then chill in an ice bath. The hydrazide typically precipitates as a white solid.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/water to remove unreacted hydrazine.

  • Yield Check: Expected yield is 75–85%. Melting point should be sharp (approx.

    
     based on analogous literature).
    
Synthesis of Schiff Base Derivatives

Reagents: 4-(2,4-Dichlorophenoxy)butanohydrazide (1 mmol), Substituted Benzaldehyde (1 mmol), Glacial Acetic Acid (catalytic, 2-3 drops), Ethanol (15 mL).

  • Condensation: Mix the hydrazide and aldehyde in ethanol. Add acetic acid.[1][2]

  • Reflux: Reflux for 4–6 hours.

  • Workup: Cool to separate the Schiff base crystals. Filter and dry.[3]

  • Characterization: Confirm disappearance of

    
     peaks in IR (
    
    
    
    ) and appearance of Imine
    
    
    (
    
    
    ).

References

  • Synthesis and Characterization of Phenoxyacetic Acid Derivatives. Source: Malaysian Journal of Analytical Sciences. Context: Describes the intercalation and characterization of 4-chlorophenoxyacetic acid, providing baseline spectral data for phenoxy-acid derivatives. 4[5]

  • Synthesis, Characterization and Biological Activity of Substituted 4-Amino-3,5-Bis(2,4-dichlorophenoxy)-1,2,4-Triazole. Source: ResearchGate (2024).[6] Context: Details the conversion of 2,4-dichlorophenoxy esters to hydrazides and subsequent cyclization, including specific NMR/IR protocols. 6[2][5][6][7][4][8][9]

  • Controlled release formulation of agrochemical pesticide based on 4-(2,4-dichlorophenoxy)butyrate nanohybrid. Source: PubMed / NIH. Context: Confirms the structure and herbicidal application of the 2,4-DB moiety, specifically distinguishing it from 2,4-D. 9

  • PubChem Compound Summary: 4-(2,4-Dichlorophenoxy)butyric acid. Source:[9] PubChem.[1][8] Context: Authoritative database for physical properties (Melting point, Solubility) and unique identifiers (CAS 94-82-6) for the parent acid. 8[5][8][9]

  • Synthesis, Characterization and Biological activities of Hydrazide Schiff's Bases. Source: International Journal of Chemical and Physical Sciences (via ResearchGate). Context: Provides general procedures for synthesizing hydrazide Schiff bases and comparative antibacterial data. 3[3][5][8][9]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(2,4-Dichlorophenoxy)butanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis

4-(2,4-Dichlorophenoxy)butanohydrazide is a specialized metabolic probe and intermediate derived from 2,4-dichlorophenoxybutyric acid (2,4-DB). Its handling requires a nuanced understanding of its dual-hazard nature:

  • The Chlorophenoxy Moiety: Highly lipophilic, facilitating rapid transdermal absorption. It acts as a peroxisome proliferator and carries environmental toxicity risks typical of halogenated herbicides [1].

  • The Hydrazide Functional Group (-CONHNH₂): A reactive reducing nucleophile. Hydrazides are known skin sensitizers and possess potential mutagenic properties due to their ability to interact with DNA and inhibit pyridoxine (Vitamin B6) enzymes [2].

Critical Warning: Do NOT use acetone or ketone-based solvents for cleaning glassware containing this compound. Hydrazides react with ketones to form hydrazones, potentially altering toxicity profiles and creating uncharacterized byproducts.

Hierarchy of Controls & PPE Matrix

Effective safety is not just about what you wear; it is about creating a barrier between the hazard and the operator. The following matrix assumes a "Worst-Case Permeation" scenario due to the compound's chlorinated nature.

Personal Protective Equipment (PPE) Specifications
Protection ZoneStandard Operation (mg quantities)High-Risk Operation (Solutions/Synthesis)Technical Rationale
Hand Protection Double Nitrile (min 0.11 mm outer, 0.08 mm inner). Change every 60 mins.Laminate Liner (Silver Shield/4H) under Nitrile.Chlorinated organics can permeate standard nitrile. Laminate films provide broad-spectrum chemical resistance against small polar molecules (hydrazides) and lipophilic organics [3].
Eye Protection Chemical Splash Goggles (Indirect Vent).Face Shield + Splash Goggles.Hydrazides are caustic to mucous membranes. Safety glasses do not seal against vapors or micro-aerosols.
Respiratory N95 or P100 Particulate Respirator (if outside hood).Half-Face Respirator with Organic Vapor/Acid Gas (OV/AG) + P100 cartridges.Essential during solubilization where solvent vapors may carry the active pharmaceutical ingredient (API).
Body Defense Lab Coat (Cotton/Poly blend), buttoned to neck.Tyvek® Sleeves or disposable coveralls.Prevents accumulation on fabric cuffs, a common source of secondary dermal exposure.
Decision Logic for PPE Selection

The following diagram illustrates the decision pathway for selecting appropriate barriers based on the physical state of the compound.

PPE_Selection Start Handling 4-(2,4-Dichlorophenoxy) butanohydrazide State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution / Organic Solvent State->Liquid Eng_Solid Engineering Control: Static-Dissipative Weighing Enclosure Solid->Eng_Solid Eng_Liquid Engineering Control: Fume Hood (Face Velocity 100 fpm) Liquid->Eng_Liquid PPE_Solid PPE: Double Nitrile + N95 (If outside hood) Eng_Solid->PPE_Solid PPE_Liquid PPE: Laminate Liners + OV/AG Respirator (If heating) Eng_Liquid->PPE_Liquid

Figure 1: Decision tree for selecting PPE based on physical state and engineering controls.

Operational Protocols

A. Weighing & Transfer (Solid State)

Risk: Electrostatic dispersion of fine powder leading to inhalation.

  • Static Neutralization: Use an ionizing fan or anti-static gun on the spatula and weigh boat before transfer. Chlorinated powders often carry high static charges.

  • Containment: Weigh inside a fume hood or a powder weighing enclosure. If a balance enclosure is unavailable, use the "balance shield" method: Place the balance inside a large, clear plastic bag, open only at the front, to minimize air turbulence while weighing.

  • Transfer: Dissolve the solid immediately after weighing to reduce the duration of dust hazard.

B. Solubilization & Use

Risk: Splash and vapor exposure.[1]

  • Solvent Choice: Prefer alcohols (Methanol/Ethanol) or DMSO. Avoid Acetone/MEK (Methyl Ethyl Ketone) as they react with the hydrazide group to form hydrazones, changing the chemical identity.

  • Heating: If heating is required to dissolve, use a closed vessel (screw-cap vial) in a heating block. Never heat open vessels of hydrazides on a hot plate, as this increases vapor pressure and inhalation risk.

Emergency Response & Deactivation

In the event of a spill, speed and specific chemical knowledge are required.[1] Do not treat this as a generic organic spill.

Spill Cleanup Workflow
  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.

  • PPE Upgrade: Don double gloves (Laminate/Nitrile) and respiratory protection before re-entering.

  • Containment: Cover the spill with a non-combustible absorbent (Vermiculite or Sand). Do not use paper towels for large spills (fire risk with oxidizers).

  • Deactivation (Glassware/Trace): For trace residues on glassware, soak in a 10% Bleach (Sodium Hypochlorite) solution.

    • Mechanism:[1][2][3][4][5] Hypochlorite oxidizes the hydrazide to nitrogen gas and the corresponding acid [4].

    • Caution: This reaction is exothermic. Do not mix bulk quantities of the chemical with bleach.

Spill_Response Spill Spill Detected Assess Assess Volume (< 100mg vs > 1g) Spill->Assess Minor Minor (<100mg) Assess->Minor Major Major (>1g) Assess->Major Deactivate Trace Decon: 10% Bleach Soak Minor->Deactivate Absorb Absorb with Vermiculite/Sand Major->Absorb Waste Dispose as Halogenated Waste Absorb->Waste Deactivate->Waste

Figure 2: Workflow for segregating minor trace cleanup from bulk spill containment.

Disposal Strategy

Proper disposal is critical due to the environmental persistence of chlorinated aromatics.

  • Waste Stream: Halogenated Organic Waste .[5][6]

  • Segregation: Keep separate from Oxidizing Acids (Nitric, Perchloric) to prevent violent reaction with the hydrazide group.

  • Labeling: Clearly tag as "Toxic," "Sensitizer," and "Halogenated."

  • Destruction: The preferred method involves high-temperature incineration (>1000°C) with scrubber systems to capture HCl emissions [5].

References

  • World Health Organization (WHO). (2003). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. Guidelines for Drinking-water Quality. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2023). Hydrazine: Systemic Agent. CDC Emergency Preparedness. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.